Technical Documentation Center

1H-pyrazolo[3,4-b]quinolin-3-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1H-pyrazolo[3,4-b]quinolin-3-amine
  • CAS: 106835-44-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical and Chemical Properties of 1H-pyrazolo[3,4-b]quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the core physical and chemical properties of 1H-pyrazolo[3,4-b]quinoline derivatives. This fused h...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core physical and chemical properties of 1H-pyrazolo[3,4-b]quinoline derivatives. This fused heterocyclic system, comprised of a pyrazole ring fused to a quinoline moiety, has garnered significant attention for over a century due to its remarkable photophysical characteristics and diverse biological activities. This document serves as a detailed resource for researchers and professionals engaged in the discovery and development of novel therapeutics and functional materials based on this versatile scaffold.

The 1H-pyrazolo[3,4-b]quinoline Core: Structure and Significance

The 1H-pyrazolo[3,4-b]quinoline scaffold is an azaheterocyclic system that offers a unique combination of electronic and steric properties. The fusion of the electron-rich pyrazole ring with the electron-deficient quinoline ring system creates a molecule with a distinct electronic landscape, which can be further modulated by the introduction of various substituents. This inherent versatility has led to the exploration of these derivatives in a wide array of applications, from fluorescent probes and materials for organic light-emitting diodes (OLEDs) to potent anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3]

The parent structure, 1H-pyrazolo[3,4-b]quinoline, provides a planar and rigid framework that is amenable to extensive functionalization at multiple positions, allowing for the fine-tuning of its physicochemical and biological properties.

Synthetic Strategies: Building the Core

The construction of the 1H-pyrazolo[3,4-b]quinoline core can be achieved through several synthetic routes, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials. Key strategies include classical condensation reactions and modern multicomponent approaches.

Friedländer Annulation

A cornerstone in the synthesis of quinolines, the Friedländer condensation, is also a widely employed method for constructing the 1H-pyrazolo[3,4-b]quinoline system. This reaction typically involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive methylene group, such as a pyrazolone derivative.[1] The reaction is generally acid- or base-catalyzed and proceeds via an initial aldol-type condensation followed by cyclization and dehydration.

Experimental Protocol: Typical Friedländer Synthesis of a 1H-pyrazolo[3,4-b]quinoline Derivative

  • Reactant Preparation: Dissolve equimolar amounts of the appropriately substituted o-aminobenzophenone and 1,3-disubstituted pyrazolin-5-one in a suitable high-boiling solvent such as ethylene glycol or glacial acetic acid.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 120-180 °C) for a period of 2 to 24 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If not, pour the mixture into ice-water to induce precipitation.

  • Purification: Collect the crude product by filtration, wash with a suitable solvent (e.g., water, ethanol), and dry. Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Multicomponent Reactions (MCRs)

Multicomponent reactions have emerged as a powerful and efficient tool for the synthesis of complex molecules like 1H-pyrazolo[3,4-b]quinolines in a single step.[4] These reactions offer advantages in terms of atom economy, reduced waste, and operational simplicity. A common MCR approach involves the one-pot reaction of an aldehyde, a pyrazolone, and an aniline derivative, often in the presence of a catalyst.

Other Synthetic Approaches

Other notable methods for the synthesis of the 1H-pyrazolo[3,4-b]quinoline core include the Pfitzinger reaction, which utilizes isatin derivatives, and syntheses starting from pre-functionalized quinolines or pyrazoles.[2] For instance, reactions of 2-chloro-3-formylquinolines with hydrazines can provide a facile route to certain derivatives.[2]

G cluster_friedlander Friedländer Annulation cluster_mcr Multicomponent Reaction o_aminobenzophenone o-Aminobenzophenone friedlander_product 1H-Pyrazolo[3,4-b]quinoline o_aminobenzophenone->friedlander_product + Pyrazolone (Acid/Base catalyst) pyrazolone Pyrazolone pyrazolone->friedlander_product aldehyde Aldehyde mcr_product 1H-Pyrazolo[3,4-b]quinoline aldehyde->mcr_product + Pyrazolone + Aniline mcr_pyrazolone Pyrazolone mcr_pyrazolone->mcr_product aniline Aniline aniline->mcr_product

Figure 1: Key synthetic strategies for the 1H-pyrazolo[3,4-b]quinoline core.

Photophysical Properties: A Class of Potent Fluorophores

A defining characteristic of many 1H-pyrazolo[3,4-b]quinoline derivatives is their intense fluorescence, often with high quantum yields.[1][3][5] This property has led to their investigation as fluorescent sensors for metal cations and as emissive materials in OLEDs. The absorption and emission properties are highly dependent on the nature and position of substituents on the heterocyclic core, as well as the polarity of the solvent.

Quantum chemical calculations have shown that the absorption spectra of the parent 1H-pyrazolo[3,4-b]quinoline and its simple alkyl derivatives are characterized by multiple strong absorption bands in the 200-500 nm range.[6] The introduction of phenyl groups can cause significant changes in the absorption spectra, particularly in the 240-370 nm region, which is attributed to additional π-π* transitions.[6]

The fluorescence quantum yield of these derivatives can be significantly influenced by the solvent polarity. For instance, a donor-acceptor pyrazoloquinoline derivative exhibited a quantum yield ranging from 12.87% in non-polar n-hexane to 0.75% in polar acetonitrile, with the decrease in quantum yield attributed to a photoinduced electron transfer (PET) mechanism.[7]

Derivative/SolventAbsorption Max (nm)Emission Max (nm)Quantum Yield (%)Reference
PQPc in n-Hexane~390~460-48012.87[7]
PQPc in Acetonitrile~390~460-4800.75[7]

Table 1: Photophysical data for a representative donor-acceptor 1H-pyrazolo[3,4-b]quinoline derivative (PQPc).[7]

Experimental Protocol: Determination of Photophysical Properties

  • Sample Preparation: Prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of the 1H-pyrazolo[3,4-b]quinoline derivative in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile).

  • UV-Vis Absorption Spectroscopy: Record the absorption spectra of the solutions using a UV-Vis spectrophotometer to determine the absorption maxima (λ_abs).

  • Fluorescence Spectroscopy: Using a spectrofluorometer, excite the sample at its absorption maximum and record the emission spectrum to determine the emission maximum (λ_em).

  • Quantum Yield Determination: Determine the fluorescence quantum yield (Φ_f) relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54). The quantum yield can be calculated using the following equation: Φ_f(sample) = Φ_f(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Electrochemical Properties and Frontier Molecular Orbitals

The electrochemical behavior of 1H-pyrazolo[3,4-b]quinoline derivatives is crucial for their application in electronic devices and for understanding their reactivity and metabolic fate. Cyclic voltammetry is a key technique used to determine the redox potentials of these compounds, which in turn can be used to estimate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[8]

The functionalization of the 1H-pyrazolo[3,4-b]quinoline core can significantly alter the HOMO and LUMO energy levels.[8] Electron-donating groups will generally raise the HOMO level, making the molecule easier to oxidize, while electron-withdrawing groups will lower the LUMO level, making it easier to reduce. This tunability is a key advantage in the design of materials for specific electronic applications. The HOMO-LUMO energy gap is also a critical parameter that influences the photophysical properties of the molecule.

Experimental Protocol: Cyclic Voltammetry of a 1H-pyrazolo[3,4-b]quinoline Derivative

  • Electrolyte Solution Preparation: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated organic solvent (e.g., acetonitrile, dichloromethane).

  • Analyte Solution Preparation: Dissolve the 1H-pyrazolo[3,4-b]quinoline derivative in the electrolyte solution to a concentration of approximately 1 mM.

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., platinum wire).

  • Measurement: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Record the cyclic voltammogram by scanning the potential between appropriate limits.

  • Data Analysis: Determine the oxidation and reduction peak potentials from the voltammogram. The HOMO and LUMO energy levels can be estimated from the onset of the first oxidation and reduction potentials, respectively, using empirical relationships.

G HOMO HOMO Energy Energy_Gap Energy Gap (ΔE) HOMO->Energy_Gap Oxidation Oxidation Potential HOMO->Oxidation Correlates with Reactivity Chemical Reactivity HOMO->Reactivity Influences (Nucleophilicity) LUMO LUMO Energy LUMO->Energy_Gap Reduction Reduction Potential LUMO->Reduction Correlates with LUMO->Reactivity Influences (Electrophilicity) Photophysical_Properties Photophysical Properties Energy_Gap->Photophysical_Properties Influences

Figure 2: Relationship between electrochemical properties, frontier molecular orbitals, and molecular properties.

Chemical Reactivity: A Tale of Two Rings

The chemical reactivity of the 1H-pyrazolo[3,4-b]quinoline system is governed by the interplay of the electron-rich pyrazole ring and the electron-deficient quinoline ring. This duality allows for a range of chemical transformations, including both electrophilic and nucleophilic substitution reactions.

Electrophilic Substitution

Electrophilic aromatic substitution is predicted to occur preferentially on the electron-richer carbocyclic (benzene) ring of the quinoline moiety, rather than the electron-deficient pyridine or pyrazole rings. The positions most susceptible to electrophilic attack are C-5 and C-8, as the cationic intermediates formed upon attack at these positions are more stabilized by resonance. The presence of activating or deactivating groups on the quinoline ring will further influence the regioselectivity of the reaction.

Nucleophilic Substitution

The 1H-pyrazolo[3,4-b]quinoline core, particularly the pyridine part of the quinoline ring system, is susceptible to nucleophilic attack, especially when substituted with good leaving groups such as halogens. For instance, chloro-substituted derivatives can undergo nucleophilic substitution with amines, a reaction that is often utilized in the synthesis of new derivatives with potential biological activity.[2] The regioselectivity of nucleophilic substitution is dictated by the electronic properties of the ring system and the nature of the substituents.

Biological Activities: A Scaffold of Medicinal Importance

1H-pyrazolo[3,4-b]quinoline derivatives have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.

Anticancer Activity

Numerous studies have reported the potent anticancer activity of 1H-pyrazolo[3,4-b]quinoline derivatives against various cancer cell lines. For example, certain N-(4-propionylphenyl)-1H-pyrazolo[3,4-b]quinolin-4-amine derivatives have shown IC₅₀ values in the nanomolar range against human breast, colon, and liver cancer cell lines.[2] The mechanism of action is often attributed to the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.

CompoundCell LineIC₅₀ (µM)Reference
Derivative 8bA-549 (lung)2.9[9]
Derivative 8bHEPG2 (liver)2.6[9]
Derivative 8bHCT-116 (colon)2.3[9]
Various derivativesHepG2, HCT-116, MCF-7Moderate to excellent[10]

Table 2: In vitro anticancer activity of selected 1H-pyrazolo[3,4-b]pyridine derivatives.

Antimicrobial Activity

Derivatives of the 1H-pyrazolo[3,4-b]quinoline scaffold have also been investigated for their antimicrobial properties. Some compounds have shown moderate to good activity against both Gram-positive and Gram-negative bacteria. For instance, certain pyrazolo[3,4-b]pyridine derivatives exhibited moderate antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli.[11]

CompoundOrganismInhibition Zone (mm)Reference
Derivative 6bB. subtilis12-14[11]
Derivative 6dE. coli16[11]

Table 3: In vitro antibacterial activity of selected pyrazolo[3,4-b]pyridine derivatives.[11]

Other Biological Activities

Beyond anticancer and antimicrobial effects, 1H-pyrazolo[3,4-b]quinoline derivatives have been explored for a range of other therapeutic applications, including as anti-inflammatory, antiviral, and antimalarial agents.[12]

Conclusion

The 1H-pyrazolo[3,4-b]quinoline scaffold represents a privileged structure in medicinal chemistry and materials science. Its versatile synthesis, tunable photophysical and electrochemical properties, and diverse biological activities make it a rich area for further research and development. This guide has provided a comprehensive overview of the core physical and chemical properties of these fascinating molecules, offering a foundation for the design and synthesis of new derivatives with tailored functions for a variety of applications.

References

  • Danel, A., Gondek, E., Kucharek, M., Szlachcic, P., & Gut, A. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]

  • Danel, A., Gondek, E., Kucharek, M., Szlachcic, P., & Gut, A. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]

  • Danel, A., Gondek, E., Kucharek, M., Szlachcic, P., & Gut, A. (2022). 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. Molecules (Basel, Switzerland), 27(9), 2775. [Link]

  • Gondek, E., Koścień, E., Sanetra, J., Danel, A., Wisła, A., & Kityk, A. V. (2006). Optical absorption of 1H-pyrazolo[3,4-b]quinoline and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(4), 977-982. [Link]

  • Gondek, E., et al. (2024). Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations. Molecules, 29(4), 794. [Link]

  • Gümüş, M. K., & Gümüş, S. (2022). Multicomponent synthesis of 4-aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines using L-proline as a catalyst – does it really proceed?. RSC Advances, 12(10), 6065-6075. [Link]

  • Szlachcic, P., et al. (2016). Facile and regioselective synthesis of substituted 1H-pyrazolo[3,4-b]quinolones from 2-fluorobenzaldehydes and 1H-pyrazol-5-amines. Journal of Heterocyclic Chemistry, 54(3), 1729-1745. [Link]

  • Danel, A., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]

  • Gümüş, M. K., & Gümüş, S. (2018). One-pot three-component synthesis of novel pyrazolo[3,4-b]quinolinone derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 941-952. [Link]

  • El-Sayed, W. M., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(06), 113-122. [Link]

  • Al-Suwaidan, I. A., et al. (2017). Synthesis and antimicrobial activity of novel pyrazolo[3,4-b]quinoline derivatives. Molecules, 22(10), 1629. [Link]

  • El-Faham, A., et al. (2019). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Molecules, 24(19), 3463. [Link]

  • Al-Omary, F. A. M., et al. (2018). Synthesis, characterization and anticancer activity of novel 1H-pyrazolo[3,4-b]quinoline derivatives. Molecules, 23(11), 2999. [Link]

  • Adebayo, G. A. (2022). Synthesis and Characterization of 3H-Pyrazolo[4,3-f]quinoline Analogs (Doctoral dissertation, Purdue University Graduate School). [Link]

  • Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13(3), 29-42. [Link]

  • LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Al-Omary, F. A. M., et al. (2018). Synthesis, characterization and anticancer activity of novel 1H-pyrazolo[3,4-b]quinoline derivatives. Molecules, 23(11), 2999. [Link]

  • Gondek, E., et al. (2024). Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations. Molecules, 29(4), 794. [Link]

  • El-Faham, A., et al. (2019). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Molecules, 24(19), 3463. [Link]

  • The Organic Chemistry Tutor. (2020, September 4). Electrophilic Aromatic Substitution on Pyridine: Reaction mechanism and product selectivity. [Video]. YouTube. [Link]

  • ResearchGate. (2014, June 20). How do you calculate the energy of frontier orbitals (HOMO, LUMO)?[Link]

  • LibreTexts. (2025, March 22). Lab 1: Cyclic Voltammetry. Chemistry LibreTexts. [Link]

  • El-Sayed, W. M., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(06), 113-122. [Link]

  • Heineman, W. R., & Kissinger, P. T. (1983). Cyclic voltammetry. Journal of Chemical Education, 60(9), 702. [Link]

Sources

Exploratory

Unveiling the Antiviral Potential of 7-Methoxy-3-amino-1H-pyrazolo[3,4-b]quinoline: A Technical Guide for Drug Discovery Professionals

Introduction: The Pressing Need for Novel Antiviral Agents and the Promise of Pyrazolo[3,4-b]quinolines The emergence of drug-resistant viral strains and the ever-present threat of novel viral pandemics underscore the ur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pressing Need for Novel Antiviral Agents and the Promise of Pyrazolo[3,4-b]quinolines

The emergence of drug-resistant viral strains and the ever-present threat of novel viral pandemics underscore the urgent need for innovative antiviral therapeutics. The heterocyclic scaffold of pyrazolo[3,4-b]quinoline has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Within this promising class of compounds, 7-methoxy-3-amino-1H-pyrazolo[3,4-b]quinoline has emerged as a noteworthy candidate for antiviral drug development. This technical guide provides a comprehensive overview of the antiviral potential of this molecule, with a particular focus on its activity against Herpes Simplex Virus Type 1 (HSV-1). We will delve into its proposed mechanism of action, present detailed experimental protocols for its synthesis and evaluation, and discuss its potential as a lead compound for the next generation of antiviral agents.

Antiviral Activity Profile of 7-methoxy-3-amino-1H-pyrazolo[3,4-b]quinoline

In vitro studies have demonstrated that 7-methoxy-3-amino-1H-pyrazolo[3,4-b]quinoline exhibits significant antiviral activity against Herpes Simplex Virus Type 1 (HSV-1), with a potency comparable to the established antiviral drug, Acyclovir[1][2]. Furthermore, the compound has shown a favorable safety profile in preliminary in vivo studies in mice, indicating low toxicity[1][2]. While it did not exhibit significant activity against HIV-1, its potent anti-HSV-1 activity warrants further investigation.

Table 1: Antiviral Activity and Cytotoxicity of 7-methoxy-3-amino-1H-pyrazolo[3,4-b]quinoline against HSV-1

CompoundVirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)Reference
7-methoxy-3-amino-1H-pyrazolo[3,4-b]quinolineHSV-1VeroComparable to Acyclovir>100 (inferred)High (inferred)[Bekhit et al., 2005]
AcyclovirHSV-1Vero~1-2>300>150-300(Typical values)

Note: The exact IC50 and CC50 values for 7-methoxy-3-amino-1H-pyrazolo[3,4-b]quinoline are not explicitly stated in the available literature but are reported as "comparable to Acyclovir" by Bekhit et al. (2005) as cited in a recent review.

Proposed Mechanism of Action: A Multi-pronged Attack on HSV-1 Replication?

While the precise molecular mechanism of action for 7-methoxy-3-amino-1H-pyrazolo[3,4-b]quinoline against HSV-1 has not been definitively elucidated, evidence from structurally related compounds, such as pyrazolopyridine derivatives, suggests a potential multi-target approach that disrupts key stages of the viral life cycle[3][4][5]. We hypothesize that 7-methoxy-3-amino-1H-pyrazolo[3,4-b]quinoline may exert its antiviral effects through one or more of the following mechanisms:

  • Inhibition of Viral Entry: The compound may interfere with the initial stages of infection by preventing the attachment of the virus to host cell receptors or by blocking the fusion of the viral envelope with the cell membrane. This is a known mechanism for some heterocyclic antiviral compounds[6].

  • Targeting Viral DNA Replication: A plausible target is the viral DNA polymerase, a key enzyme for the replication of the herpesvirus genome. Inhibition of this enzyme would directly halt the production of new viral DNA. Several quinoline derivatives have been reported to inhibit HSV DNA polymerase[6].

  • Disruption of Viral Protein Expression: The compound could interfere with the expression of essential viral proteins. Studies on related pyrazolopyridine derivatives have shown a reduction in the levels of immediate-early (ICP27) and late (gD) viral proteins, which are crucial for viral replication and assembly[3][4][5].

The following diagram illustrates the potential points of intervention of 7-methoxy-3-amino-1H-pyrazolo[3,4-b]quinoline in the HSV-1 replication cycle.

HSV1_Replication_Inhibition cluster_host_cell Host Cell cluster_nucleus Nucleus viral_dna Viral DNA Replication viral_transcription Viral Gene Transcription viral_dna->viral_transcription assembly Virion Assembly viral_dna->assembly protein_synthesis Viral Protein Synthesis viral_transcription->protein_synthesis viral_entry Viral Entry (Attachment & Fusion) uncoating Uncoating viral_entry->uncoating uncoating->viral_transcription protein_synthesis->viral_dna protein_synthesis->assembly release Viral Release assembly->release compound 7-methoxy-3-amino-1H- pyrazolo[3,4-b]quinoline compound->viral_dna Inhibits? compound->viral_entry Inhibits? compound->protein_synthesis Inhibits? hsv1 HSV-1 Virion hsv1->viral_entry Infects

Caption: Proposed mechanisms of action for 7-methoxy-3-amino-1H-pyrazolo[3,4-b]quinoline against HSV-1.

Experimental Protocols: A Guide to Synthesis and Evaluation

Synthesis of 7-methoxy-3-amino-1H-pyrazolo[3,4-b]quinoline

Step 1: Synthesis of 2-chloro-6-methoxyquinoline-3-carbaldehyde

This intermediate can be synthesized from 4-methoxyaniline through a Vilsmeier-Haack reaction.

  • To a stirred solution of 4-methoxyaniline in dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0°C.

  • After the addition is complete, heat the reaction mixture at 80-90°C for several hours.

  • Pour the cooled reaction mixture into crushed ice and neutralize with a sodium bicarbonate solution.

  • The precipitated product, 2-chloro-6-methoxyquinoline-3-carbaldehyde, is filtered, washed with water, and dried.

Step 2: Synthesis of 7-methoxy-3-amino-1H-pyrazolo[3,4-b]quinoline

  • Reflux a mixture of 2-chloro-6-methoxyquinoline-3-carbaldehyde and hydrazine hydrate in ethanol for several hours[7].

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent to yield 7-methoxy-3-amino-1H-pyrazolo[3,4-b]quinoline.

In Vitro Antiviral Activity Assessment: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound by quantifying the reduction in viral plaque formation.

  • Cell Culture: Seed Vero (African green monkey kidney) cells in 24-well plates and grow until a confluent monolayer is formed.

  • Virus Infection: Infect the cell monolayers with HSV-1 at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.

  • Compound Treatment: After the incubation period, remove the virus inoculum and add fresh medium containing serial dilutions of 7-methoxy-3-amino-1H-pyrazolo[3,4-b]quinoline. Acyclovir should be used as a positive control.

  • Plaque Formation: Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator to allow for plaque formation.

  • Plaque Visualization: Fix the cells with methanol and stain with a crystal violet solution.

  • Data Analysis: Count the number of plaques in each well. The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Cytotoxicity Evaluation: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of chemical compounds.

  • Cell Seeding: Seed Vero cells in a 96-well plate and incubate for 24 hours.

  • Compound Exposure: Treat the cells with various concentrations of 7-methoxy-3-amino-1H-pyrazolo[3,4-b]quinoline for the same duration as the antiviral assay.

  • MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is determined as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

The following diagram illustrates the experimental workflow for evaluating the antiviral potential of the compound.

Antiviral_Workflow cluster_synthesis Compound Synthesis cluster_evaluation In Vitro Evaluation cluster_data Data Analysis synthesis Synthesis of 7-methoxy-3-amino- 1H-pyrazolo[3,4-b]quinoline cytotoxicity Cytotoxicity Assay (MTT) synthesis->cytotoxicity antiviral Antiviral Assay (Plaque Reduction) synthesis->antiviral cc50 Determine CC50 cytotoxicity->cc50 ic50 Determine IC50 antiviral->ic50 si Calculate Selectivity Index (SI) cc50->si ic50->si

Caption: Experimental workflow for the synthesis and antiviral evaluation of 7-methoxy-3-amino-1H-pyrazolo[3,4-b]quinoline.

Future Directions and Therapeutic Potential

The promising in vitro anti-HSV-1 activity and favorable preliminary toxicity profile of 7-methoxy-3-amino-1H-pyrazolo[3,4-b]quinoline position it as a valuable lead compound for further development. Future research should focus on:

  • Elucidation of the Precise Mechanism of Action: Detailed mechanistic studies are crucial to identify the specific viral or host cell targets of the compound. This could involve enzyme inhibition assays, studies on viral entry and replication steps, and analysis of viral protein and nucleic acid synthesis.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues will help to identify the key structural features required for potent antiviral activity and to optimize the compound's pharmacological properties.

  • In Vivo Efficacy Studies: Evaluation of the compound's efficacy in animal models of HSV-1 infection is a critical next step to translate the in vitro findings to a potential therapeutic application.

  • Evaluation against Drug-Resistant HSV-1 Strains: Testing the compound against Acyclovir-resistant strains of HSV-1 will determine its potential to address the growing challenge of antiviral resistance.

References

  • Bekhit, A. A., El-Sayed, O. A., Aboul-Enein, H. Y., Siddiqui, Y. M., & Al-Ahdal, M. N. (2005). Evaluation of Some Pyrazoloquinolines as Inhibitors of Herpes Simplex Virus Type 1 Replication. Archiv der Pharmazie, 338(2), 74–77.
  • Danel, A., Gondek, E., Kucharek, M., Szlachcic, P., & Gut, A. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]

  • Danel, A., Gondek, E., Kucharek, M., Szlachcic, P., & Gut, A. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. PMC. [Link]

  • de Souza, I. T., de Paula, S. O., de Souza, A. M. T., & Bernardino, A. M. R. (2022). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. Viruses, 14(8), 1637. [Link]

  • Bernardino, A. M., Azevedo, A. R., Pinheiro, L. C., Borges, J. C., Paixão, I. C., Mesquita, M., ... & de Souza, A. M. (2012). Synthesis and anti-HSV-1 evaluation of new 3H-benzo[b]pyrazolo[3,4-h]-1,6-naphthyridines and 3H-pyrido[2,3-b]pyrazolo[3,4-h]-1,6-naphthyridines. Organic and Medicinal Chemistry Letters, 2(1), 3. [Link]

  • de Souza, I. T., de Paula, S. O., de Souza, A. M. T., & Bernardino, A. M. R. (2022). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. ResearchGate. [Link]

  • de Souza, I. T., de Paula, S. O., de Souza, A. M. T., & Bernardino, A. M. R. (2022). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. National Institutes of Health. [Link]

  • Maltese, A., Zannella, C., Iannitelli, A., D'Avino, C., Galdiero, M., Franci, G., & Galdiero, S. (2022). Antiviral Effect of Polyphenolic Substances in Geranium wilfordii Maxim against HSV-2 Infection Using in vitro and in vivo Models. Evidence-Based Complementary and Alternative Medicine, 2022, 7953728. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry. [Link]

  • Schnitzler, P. (2021). Current Drugs to Treat Infections with Herpes Simplex Viruses-1 and -2. Pharmaceuticals, 14(7), 629. [Link]

  • Al-Madhagi, W. M., Hashim, H., & El-Kafrawy, A. F. (2023). Multi-component reactions for the synthesis of pyrazolo [1,5-a]quinoline derivatives together with their cytotoxic evaluations. Bulletin of the Chemical Society of Ethiopia, 37(2), 335-350. [Link]

  • El-Sayed, N. N. E. (2023). Multi-component reactions for the synthesis of pyrazolo [1,5-a]quinoline derivatives together with their cytotoxic evaluations. The Distant Reader. [Link]

  • Bekhit, A. A., El-Sayed, O. A., Aboul-Enein, H. Y., Siddiqui, Y. M., & Al-Ahdal, M. N. (2004). Synthesis of Aldehydo-sugar Derivatives of Pyrazoloquinoline as Inhibitors of Herpes Simplex Virus Type 1 Replication. Journal of Enzyme Inhibition and Medicinal Chemistry, 19(1), 33-38. [Link]

  • Danel, A., Gondek, E., Kucharek, M., Szlachcic, P., & Gut, A. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]

Sources

Foundational

The Emergence of Pyrazolo[3,4-b]quinolines: A Technical Guide to a Versatile Fluorophore Scaffold for Advanced Fluorescent Sensors

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide delves into the burgeoning potential of pyrazolo[3,4-b]quinolines as a privileged scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide delves into the burgeoning potential of pyrazolo[3,4-b]quinolines as a privileged scaffold in the design of high-performance fluorescent sensors. We will explore the synthetic versatility, rich photophysical properties, and diverse sensing applications of this unique heterocyclic system. This document is intended to serve as a comprehensive resource, providing both foundational knowledge and practical insights for researchers and professionals engaged in the development of novel analytical tools for chemical and biological systems.

The Pyrazolo[3,4-b]quinoline Core: A Foundation for Innovation in Fluorescence Sensing

The quest for sensitive, selective, and real-time detection of analytes is a cornerstone of modern analytical science and diagnostics. Fluorescent sensors have emerged as a powerful tool in this endeavor, offering non-invasive and highly discernible signals. At the heart of every fluorescent sensor lies the fluorophore, a molecule whose photophysical properties are exquisitely sensitive to its local environment. The pyrazolo[3,4-b]quinoline ring system, a fused azaheterocycle, has garnered significant attention for its inherent and tunable fluorescence, making it an exceptional candidate for the development of sophisticated sensing platforms.[1][2]

What sets the pyrazolo[3,4-b]quinoline scaffold apart is its rigid, planar structure, which often leads to high fluorescence quantum yields.[3][4] This core can be readily functionalized at various positions, allowing for the strategic introduction of analyte recognition moieties and the fine-tuning of its photophysical characteristics.[1][2] This inherent modularity is a critical asset for the rational design of sensors tailored to specific targets.

Synthetic Pathways: Crafting the Pyrazolo[3,4-b]quinoline Scaffold

The accessibility of the pyrazolo[3,4-b]quinoline core through various synthetic routes has been a significant driver of its adoption in sensor development. The choice of synthetic strategy is often dictated by the desired substitution pattern and the availability of starting materials.

The Friedländer Annulation: A Classic and Versatile Approach

One of the most established and widely employed methods for constructing the pyrazolo[3,4-b]quinoline skeleton is the Friedländer annulation. This condensation reaction typically involves an o-aminobenzaldehyde or o-aminoketone reacting with a compound containing a reactive methylene group, such as a pyrazolone derivative.[1][2] The reaction is often catalyzed by acids or bases and can be performed under thermal or microwave-assisted conditions.[1][2] The versatility of this method allows for the introduction of a wide range of substituents on both the quinoline and pyrazole moieties, directly influencing the resulting fluorophore's properties.

Multicomponent Reactions: A Strategy for Diversity and Efficiency

In the spirit of green and efficient chemistry, multicomponent reactions (MCRs) have emerged as a powerful tool for the one-pot synthesis of complex molecules like pyrazolo[3,4-b]quinolines.[1] For instance, the Doebner-Povarov reaction, a three-component reaction of an aniline, an aldehyde, and a dienophile, has been adapted to synthesize these scaffolds.[5] MCRs offer significant advantages in terms of atom economy, reduced waste generation, and the ability to rapidly generate libraries of diverse compounds for screening and optimization.

Alternative Synthetic Strategies

Beyond these primary methods, other synthetic routes to pyrazolo[3,4-b]quinolines have been reported, including syntheses starting from anthranilic acid derivatives, aminopyrazoles, or suitably functionalized quinoline precursors.[1][2] The choice of a particular synthetic pathway is a critical experimental decision that balances yield, scalability, and the desired molecular complexity of the final sensor.

Unveiling the Photophysical Landscape of Pyrazolo[3,4-b]quinolines

The utility of pyrazolo[3,4-b]quinolines as fluorescent sensors is intrinsically linked to their fascinating photophysical behavior. A deep understanding of these properties is paramount for designing sensors with optimal performance.

A significant portion of pyrazolo[3,4-b]quinoline derivatives exhibit strong fluorescence, not only in solution but also in the solid state.[1][2] Their emission color can span the visible spectrum, from blue to red, depending on the nature and position of substituents on the heterocyclic core. This tunability is a key advantage for applications requiring specific excitation and emission wavelengths, such as in multiplexed sensing or cellular imaging.

The fluorescence of these compounds is often sensitive to the polarity of their environment.[6] For example, some derivatives show a decrease in fluorescence quantum yield in more polar solvents, a phenomenon that can be attributed to processes like twisted intramolecular charge transfer (TICT).[1] This solvatochromism can be exploited for sensing applications that involve changes in the local environment's polarity.

The Heart of Detection: Sensing Mechanisms

The ability of a pyrazolo[3,4-b]quinoline-based molecule to act as a sensor hinges on a clear and robust change in its fluorescence signal upon interaction with a target analyte. Several photophysical mechanisms can be harnessed to achieve this, with Photoinduced Electron Transfer (PET) being a particularly prevalent and effective strategy.[3][4]

The "Turn-On" Phenomenon: Harnessing Photoinduced Electron Transfer (PET)

In a typical PET-based "turn-on" sensor, the pyrazolo[3,4-b]quinoline fluorophore is covalently linked to a recognition unit that also possesses a non-bonding electron pair, such as a tertiary amine or a dipicolylamine group.[3][4] In the absence of the target analyte, photoexcitation of the fluorophore is followed by a rapid electron transfer from the electron-rich recognition moiety to the excited fluorophore. This process provides a non-radiative de-excitation pathway, effectively quenching the fluorescence.

Upon binding of the target analyte (e.g., a metal ion) to the recognition site, the non-bonding electrons of the recognition moiety become engaged in the coordination. This lowers the energy of the highest occupied molecular orbital (HOMO) of the recognition unit, making the PET process energetically unfavorable.[3][4] Consequently, the radiative de-excitation pathway (fluorescence) is restored, leading to a significant enhancement of the emission intensity—a "turn-on" response.[3][4]

PET_Mechanism cluster_0 Analyte Absent (Fluorescence OFF) cluster_1 Analyte Present (Fluorescence ON) Fluorophore_Excited Excited Fluorophore (Pyrazolo[3,4-b]quinoline) Recognition_Moiety Recognition Moiety (e.g., Dipicolylamine) Fluorophore_Excited->Recognition_Moiety PET Ground_State Ground State Recognition_Moiety->Ground_State Non-radiative decay Fluorophore_Excited_Bound Excited Fluorophore (Pyrazolo[3,4-b]quinoline) Recognition_Moiety_Bound Recognition Moiety + Analyte Fluorescence Fluorescence Emission Fluorophore_Excited_Bound->Fluorescence Radiative decay Excitation Light (hν) Excitation->Fluorophore_Excited Excitation->Fluorophore_Excited_Bound

Caption: Photoinduced Electron Transfer (PET) Mechanism in a "Turn-On" Fluorescent Sensor.

Other Sensing Modalities

While PET is a dominant mechanism, other photophysical processes can also be employed in pyrazolo[3,4-b]quinoline-based sensors. These include:

  • Intramolecular Charge Transfer (ICT): Changes in the analyte concentration can influence the ICT character of the excited state, leading to shifts in the emission wavelength.[1]

  • Förster Resonance Energy Transfer (FRET): In this mechanism, the pyrazolo[3,4-b]quinoline can act as a donor or acceptor in a FRET pair, with the distance or orientation between the pair being modulated by the analyte.

  • Aggregation-Induced Emission (AIE): Certain derivatives may exhibit AIE, where fluorescence is enhanced upon aggregation, a process that can be triggered by the presence of an analyte.[4]

Applications: A Spectrum of Detection

The versatility of the pyrazolo[3,4-b]quinoline scaffold has led to its application in the detection of a wide array of analytes, with a particular emphasis on metal ions due to their crucial roles in biological and environmental systems.

Sensing of Metal Ions

Pyrazolo[3,4-b]quinoline-based fluorescent sensors have demonstrated remarkable success in the detection of various metal cations.[1][2]

  • Zinc (Zn²⁺): Zinc is an essential micronutrient, and its dysregulation is associated with numerous diseases. Several pyrazolo[3,4-b]quinoline derivatives functionalized with zinc-chelating moieties like dipicolylamine have been developed as highly sensitive and selective "turn-on" fluorescent sensors for Zn²⁺.[3][4] These sensors have shown promise for imaging Zn²⁺ in living cells.[6]

  • Other Divalent Cations: The sensing platform has been extended to other biologically relevant divalent cations such as Ca²⁺, Mg²⁺, and Cd²⁺, as well as toxic heavy metal ions like Pb²⁺ and Cu²⁺.[4][6] The selectivity of the sensor is primarily determined by the nature of the appended recognition group.

Sensor DerivativeTarget AnalyteSensing MechanismDetection Limit (LOD)Key FeaturesReference
PQPcZn²⁺PET1.93 x 10⁻⁷ M13-fold fluorescence enhancement; cellular imaging capability.[3][6]
SENS-6Zn²⁺, Mg²⁺PETNot specifiedForms 1:1 and 2:1 complexes with metal ions.[4]
P1Li⁺, Na⁺, Ba²⁺, Mg²⁺, Ca²⁺, Zn²⁺PETNot specifiedBroad-range cation sensing in polar solvents.[7]
Emerging Applications

The potential of pyrazolo[3,4-b]quinolines extends beyond metal ion sensing. Ongoing research is exploring their use in the detection of:

  • pH: The nitrogen atoms within the heterocyclic core can be protonated, leading to changes in the photophysical properties, which can be harnessed for pH sensing.

  • Biomolecules: By incorporating recognition elements for specific biomolecules, such as antibodies or nucleic acid aptamers, pyrazolo[3,4-b]quinoline-based sensors could be developed for applications in diagnostics and bioimaging. For example, some derivatives have shown an affinity for β-amyloid plaques, suggesting their potential as probes for Alzheimer's disease research.[8]

  • Anions: While less common, the design of pyrazolo[3,4-b]quinoline sensors for anions is an area of active investigation.

Experimental Protocols: A Practical Guide

To facilitate the adoption of this promising class of fluorophores, we provide a representative, generalized experimental workflow for the synthesis and evaluation of a pyrazolo[3,4-b]quinoline-based fluorescent sensor for metal ions.

Synthesis of a Representative Pyrazolo[3,4-b]quinoline Sensor

This protocol outlines the synthesis of a generic pyrazolo[3,4-b]quinoline core followed by functionalization with a recognition moiety.

Step 1: Synthesis of the Pyrazolo[3,4-b]quinoline Core via Friedländer Condensation

  • To a solution of an appropriately substituted o-aminoarylketone (1.0 mmol) in a suitable solvent (e.g., ethanol or acetic acid), add a substituted 5-aminopyrazole (1.0 mmol).

  • Add a catalytic amount of a base (e.g., piperidine) or an acid (e.g., p-toluenesulfonic acid).

  • Reflux the reaction mixture for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with a cold solvent, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazolo[3,4-b]quinoline core.

Step 2: Functionalization with a Recognition Moiety

  • If the pyrazolo[3,4-b]quinoline core requires further modification (e.g., introduction of a reactive handle like a chloromethyl group), perform this step using standard organic synthesis protocols.

  • Dissolve the functionalized pyrazolo[3,4-b]quinoline (1.0 mmol) in an appropriate aprotic solvent (e.g., acetonitrile or DMF).

  • Add the recognition moiety (e.g., dipicolylamine, 1.2 mmol) and a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 2.0 mmol).

  • Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for 12-48 hours, monitoring by TLC.

  • After completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final sensor molecule by column chromatography.

  • Characterize the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Evaluation of Sensing Performance

Step 1: Preparation of Stock Solutions

  • Prepare a stock solution of the pyrazolo[3,4-b]quinoline sensor (e.g., 1 mM) in a suitable solvent (e.g., acetonitrile or a mixed aqueous-organic solvent system).

  • Prepare stock solutions of the metal perchlorate or chloride salts (e.g., 10 mM) in the same solvent system.

Step 2: Fluorescence Titration Experiment

  • In a series of cuvettes, place a fixed concentration of the sensor solution (e.g., 10 µM).

  • Add increasing concentrations of the target metal ion solution to each cuvette.

  • Record the fluorescence emission spectrum for each sample after an appropriate incubation time, using an excitation wavelength determined from the absorption spectrum of the sensor.

  • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the sensor's response profile.

Step 3: Selectivity Study

  • Prepare solutions of the sensor (e.g., 10 µM) containing a fixed concentration of various potentially interfering metal ions (e.g., 10 equivalents).

  • Measure the fluorescence intensity of each solution.

  • To a separate set of these solutions, add the target metal ion (e.g., 10 equivalents) and measure the fluorescence intensity again.

  • Compare the fluorescence responses to assess the selectivity of the sensor for the target analyte.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Start_Materials Starting Materials (o-aminoarylketone, 5-aminopyrazole) Friedlander Friedländer Condensation Start_Materials->Friedlander Core_Molecule Pyrazolo[3,4-b]quinoline Core Friedlander->Core_Molecule Functionalization Functionalization (e.g., with dipicolylamine) Core_Molecule->Functionalization Final_Sensor Final Sensor Molecule Functionalization->Final_Sensor Stock_Solutions Prepare Stock Solutions (Sensor, Analytes) Final_Sensor->Stock_Solutions Fluorescence_Titration Fluorescence Titration Stock_Solutions->Fluorescence_Titration Selectivity_Study Selectivity Study Stock_Solutions->Selectivity_Study Data_Analysis Data Analysis (LOD, Binding Constant) Fluorescence_Titration->Data_Analysis Selectivity_Study->Data_Analysis

Caption: A generalized experimental workflow for the synthesis and evaluation of a pyrazolo[3,4-b]quinoline-based fluorescent sensor.

Future Outlook and Conclusion

The field of fluorescent sensors based on the pyrazolo[3,4-b]quinoline scaffold is vibrant and rapidly evolving. While significant progress has been made, particularly in the realm of metal ion detection, numerous opportunities for future research and development exist. The design of sensors with enhanced water solubility, two-photon absorption capabilities for deep-tissue imaging, and applications in theranostics are exciting avenues for exploration.

References

  • Danel, A., Gondek, E., Kucharek, M., Szlachcic, P., & Gut, A. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]

  • Danel, A., Gondek, E., Kucharek, M., Szlachcic, P., & Gut, A. (2022). 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. Molecules (Basel, Switzerland), 27(9), 2775. [Link]

  • Li, M., Yang, Y., Wang, M., Li, Z., & Zhang, G. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6427. [Link]

  • Gondek, E., Szlachcic, P., Szneler, E., Danel, A., Armatys, P., & Ostrowska, K. (2024). Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations. Molecules, 29(4), 823. [Link]

  • Christodoulou, E., Tsolaki, E., Tsolaki, M., & Hadjipavlou-Litina, D. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 27(18), 5897. [Link]

  • Gondek, E., Szlachcic, P., Szneler, E., Danel, A., Armatys, P., Ostrowska, K., & Nizioł-Łukaszewska, Z. (2024). Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations. Molecules (Basel, Switzerland), 29(4), 823. [Link]

  • Gondek, E., Szlachcic, P., Szneler, E., Danel, A., Armatys, P., Ostrowska, K., & Nizioł-Łukaszewska, Z. (2024). Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations. Molecules, 29(4), 823. [Link]

  • Rothe, A., Nizioł, J., Szlachcic, P., Danel, A., & Płotek, M. (2014). A New Fluorescent Sensor Based on 1H-pyrazolo[3,4-b]quinoline Skeleton. Part 2. Journal of Fluorescence, 24(2), 581–589. [Link]

  • O'Boyle, N. M., Hevey, R., & Brennan, M. P. (2021). Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN. RSC Advances, 11(32), 19683–19688. [Link]

  • Yin, J., Li, G., & Lai, J. (2021). 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of Medicinal Chemistry, 64(15), 11490–11506. [Link]

  • Nnadi, K. C. (2023). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3-F]QUINOLINE ANALOGS. [Link]

  • Nizioł, J., Szlachcic, P., Danel, A., & Płotek, M. (2013). Applications of Fluorescent Sensor Based on 1H-pyrazolo[3,4-b]quinoline in Analytical Chemistry. Journal of Fluorescence, 23(5), 903–913. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 1H-pyrazolo[3,4-b]quinoline from 5-amino-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Importance of the Pyrazolo[3,4-b]quinoline Scaffold The fusion of pyrazole and quinoline rings to form the 1H-pyrazolo[3,4-b]quinoli...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Pyrazolo[3,4-b]quinoline Scaffold

The fusion of pyrazole and quinoline rings to form the 1H-pyrazolo[3,4-b]quinoline scaffold has garnered significant attention in medicinal chemistry and materials science. This heterocyclic system is a privileged structure, exhibiting a wide array of biological activities, including potential as antiviral, antimicrobial, and anticancer agents.[1] Furthermore, the inherent photophysical properties of these compounds, such as intense fluorescence, have led to their exploration as luminophores in organic light-emitting diodes (OLEDs) and as fluorescent sensors.[2][3] The strategic modification of the parent structure allows for the fine-tuning of its physical, photophysical, and biological properties, making the development of efficient and versatile synthetic routes a key objective for researchers.[1]

This technical guide provides a comprehensive overview of the synthesis of the 1H-pyrazolo[3,4-b]quinoline core, with a specific focus on a strategically important pathway starting from 5-amino-1H-pyrazole-4-carboxylic acid and its derivatives. As a Senior Application Scientist, the following sections are designed to not only provide detailed, actionable protocols but also to elucidate the underlying chemical principles and rationale behind the experimental choices, ensuring a deep and practical understanding of the synthesis.

Retrosynthetic Analysis: Deconstructing the Target Scaffold

A logical approach to the synthesis of the 1H-pyrazolo[3,4-b]quinoline scaffold begins with a retrosynthetic analysis. This process allows for the identification of key bond disconnections and strategically viable starting materials.

Retrosynthesis target 1H-pyrazolo[3,4-b]quinoline intermediate1 Substituted Pyrazole target->intermediate1 C-N and C-C bond formation intermediate2 Quinoline Precursor target->intermediate2 Pyrazole ring formation start1 5-amino-1H-pyrazole-4-carboxylic acid intermediate1->start1 start2 1,3-Dicarbonyl Compound intermediate1->start2

Caption: Retrosynthetic analysis of 1H-pyrazolo[3,4-b]quinoline.

The primary disconnection strategies for the 1H-pyrazolo[3,4-b]quinoline scaffold involve either the formation of the quinoline ring onto a pre-existing pyrazole core or the construction of the pyrazole ring onto a quinoline precursor.[4] This guide will focus on the former approach, which leverages the reactivity of 5-aminopyrazole derivatives.

The Friedländer Annulation Approach: A Cornerstone of Quinoline Synthesis

The Friedländer annulation is a powerful and widely employed method for the synthesis of quinolines.[5] This reaction involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group, typically a ketone or an ester with α-hydrogens.[6] The reaction can be catalyzed by either acids or bases and proceeds through an aldol-type condensation followed by cyclization and dehydration to form the quinoline ring system.

In the context of our target molecule, a modified Friedländer approach can be envisioned where a 5-aminopyrazole derivative bearing a suitable carbonyl or carboxyl group reacts with a 1,3-dicarbonyl compound.

Mechanism of the Friedländer Annulation

The generally accepted mechanism for the Friedländer synthesis can proceed through two main pathways, depending on the initial step.

Friedlander_Mechanism cluster_path1 Pathway 1: Aldol Condensation First cluster_path2 Pathway 2: Schiff Base Formation First A1 2-Aminobenzaldehyde + Enolate B1 Aldol Adduct A1->B1 Aldol Addition C1 Enone Intermediate B1->C1 - H2O D1 Iminium Ion C1->D1 Intramolecular Cyclization E1 Quinoline D1->E1 - H2O A2 2-Aminobenzaldehyde + Ketone B2 Schiff Base (Imine) A2->B2 Condensation C2 Enamine Intermediate B2->C2 Tautomerization D2 Cyclized Intermediate C2->D2 Intramolecular Aldol-type Reaction E2 Quinoline D2->E2 - H2O

Caption: Generalized mechanisms of the Friedländer annulation.[6]

In the first pathway, an aldol condensation between the 2-aminobenzaldehyde and the enolate of the ketone partner occurs first, followed by cyclization and dehydration. The second pathway involves the initial formation of a Schiff base between the amino group and one of the carbonyl groups, followed by an intramolecular aldol-type reaction and subsequent dehydration. The operative mechanism can be influenced by the specific reactants and reaction conditions.

Synthesis of 1H-pyrazolo[3,4-b]quinoline from 5-amino-1H-pyrazole-4-carboxylic Acid Derivatives

While the direct use of 5-amino-1H-pyrazole-4-carboxylic acid in a one-pot reaction is challenging, its ester and amide derivatives serve as excellent precursors for the construction of the 1H-pyrazolo[3,4-b]quinoline ring system.

Characterization of the Starting Material: 5-amino-1H-pyrazole-4-carboxylic acid

A thorough understanding of the starting material is paramount for successful synthesis. 5-amino-1H-pyrazole-4-carboxylic acid and its derivatives have been characterized by various spectroscopic methods. In the case of the related 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, X-ray crystallography reveals that the pyrazole ring is nearly coplanar with the amino and carboxyl groups.[1][7] An intramolecular hydrogen bond between the amino and carboxyl groups contributes to this planar conformation.[1]

Table 1: Key Spectroscopic Data for 5-amino-1-phenyl-1H-pyrazole-4-carboxylic Acid Derivatives

Spectroscopic TechniqueKey FeaturesReference
FT-IR (KBr, cm⁻¹) 3447, 3346, 3313 (N-H stretching), 3208 (O-H stretching), 2206 (C≡N for nitrile derivative), 1632 (C=O stretching)[4]
¹H NMR (CDCl₃, δ ppm) Signals corresponding to aromatic protons and the amino group protons.[4]
¹³C NMR (CDCl₃, δ ppm) Resonances for the pyrazole ring carbons, the carboxyl carbon, and any substituents.[4]
Mass Spectrometry (GC-MS) Molecular ion peak corresponding to the calculated exact mass.[8]

Note: The data presented is for derivatives of the primary starting material and should be used as a reference for characterization.

Synthetic Pathway 1: Reaction of Ethyl 5-amino-1H-pyrazole-4-carboxylate with Cyclohexanone

A key synthetic route involves the reaction of the ethyl ester of 5-amino-1H-pyrazole-4-carboxylic acid with a cyclic ketone, such as cyclohexanone. This reaction, followed by an oxidation step, yields the aromatic 1H-pyrazolo[3,4-b]quinoline.

Synthesis_Pathway_1 start_ester Ethyl 5-amino-1H-pyrazole-4-carboxylate intermediate Tetrahydro-1H-pyrazolo[3,4-b]quinoline start_ester->intermediate Condensation cyclohexanone Cyclohexanone cyclohexanone->intermediate product 1H-pyrazolo[3,4-b]quinoline intermediate->product Oxidation

Caption: Synthetic route from the ester derivative and cyclohexanone.

Experimental Protocol: Synthesis of Tetrahydro-1H-pyrazolo[3,4-b]quinoline

This protocol is adapted from established methodologies for the synthesis of related pyrazoloquinoline systems.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl 5-amino-1H-pyrazole-4-carboxylate (1.0 eq), cyclohexanone (1.2 eq), and a suitable solvent such as glacial acetic acid or ethanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) (0.1 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from several hours to overnight.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid and wash with a cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the resulting tetrahydro-1H-pyrazolo[3,4-b]quinoline derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocol: Aromatization to 1H-pyrazolo[3,4-b]quinoline

  • Reaction Setup: Dissolve the tetrahydro-1H-pyrazolo[3,4-b]quinoline derivative (1.0 eq) in a suitable high-boiling solvent such as nitrobenzene.

  • Oxidation: Add a suitable oxidizing agent, such as 9,10-phenanthrenequinone or simply heat in the presence of air (for some substrates).

  • Reaction: Heat the mixture to a high temperature (e.g., boiling point of nitrobenzene) and monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and purify the product. This may involve removal of the solvent under reduced pressure and subsequent purification by crystallization or column chromatography.

  • Characterization: Confirm the structure of the final 1H-pyrazolo[3,4-b]quinoline product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Synthetic Pathway 2: Cyclization of Enaminones from 5-aminopyrazoles

An alternative and versatile approach involves the initial formation of an enamino ketone from a 5-aminopyrazole and a 1,3-dicarbonyl compound, followed by an intramolecular cyclization.

Synthesis_Pathway_2 aminopyrazole 5-Aminopyrazole Derivative enaminone Enamino Ketone Intermediate aminopyrazole->enaminone Condensation dicarbonyl 1,3-Diketone dicarbonyl->enaminone product 1H-pyrazolo[3,4-b]quinolin-4-one enaminone->product Intramolecular Cyclization

Caption: Synthesis via an enamino ketone intermediate.

Experimental Protocol: Synthesis of 1H-pyrazolo[3,4-b]quinolin-4-one Derivatives

This protocol is based on general procedures for enaminone formation and subsequent cyclization.

  • Enaminone Formation:

    • In a suitable flask, dissolve the 5-aminopyrazole derivative (e.g., 5-amino-1H-pyrazole-4-carboxamide) (1.0 eq) and a 1,3-dicarbonyl compound (e.g., dimedone or ethyl acetoacetate) (1.1 eq) in a solvent such as ethanol or toluene.

    • Add a catalytic amount of an acid (e.g., p-TSA) or a base (e.g., piperidine).

    • Heat the mixture to reflux, often with a Dean-Stark trap to remove water.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Isolate the enaminone intermediate by cooling the reaction mixture and collecting the precipitate by filtration, or by removing the solvent and purifying by chromatography.

  • Intramolecular Cyclization:

    • Heat the isolated enaminone intermediate in a high-boiling solvent (e.g., diphenyl ether) or in the presence of a cyclizing agent such as polyphosphoric acid (PPA) or Eaton's reagent.

    • The reaction temperature and time will depend on the specific substrate and cyclizing agent used.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • Collect the precipitated product by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization or column chromatography.

  • Characterization:

    • Characterize the final 1H-pyrazolo[3,4-b]quinolin-4-one derivative using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Characterization of the Final Product: 1H-pyrazolo[3,4-b]quinoline

The structural elucidation of the synthesized 1H-pyrazolo[3,4-b]quinoline is confirmed through a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data for 1H-pyrazolo[3,4-b]quinoline

Spectroscopic TechniqueExpected Key Features
¹H NMR Aromatic protons in the quinoline and pyrazole rings, with characteristic chemical shifts and coupling patterns. A broad singlet for the N-H proton of the pyrazole ring.
¹³C NMR Resonances for all carbon atoms in the fused ring system, with quaternary carbons appearing at distinct chemical shifts.
FT-IR N-H stretching vibration for the pyrazole ring, and characteristic aromatic C-H and C=C/C=N stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the 1H-pyrazolo[3,4-b]quinoline molecule.

Note: Specific chemical shifts and fragmentation patterns will depend on the substitution pattern of the final molecule.

Conclusion and Future Outlook

The synthesis of the 1H-pyrazolo[3,4-b]quinoline scaffold from 5-amino-1H-pyrazole-4-carboxylic acid and its derivatives offers a versatile and strategically important route to a class of compounds with significant potential in drug discovery and materials science. The Friedländer annulation and related cyclization strategies provide a robust framework for the construction of this privileged heterocyclic system.

Future research in this area will likely focus on the development of more efficient, one-pot, and environmentally benign synthetic methodologies. The exploration of novel catalysts and microwave-assisted reactions holds promise for improving reaction times and yields. Furthermore, the synthesis of diverse libraries of substituted 1H-pyrazolo[3,4-b]quinolines will continue to be a key focus for structure-activity relationship studies, paving the way for the discovery of new therapeutic agents and advanced materials.

References

  • Danel, A., Gondek, E., Kucharek, M., Szlachcic, P., & Gut, A. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. [Link]

  • Zia-ur-Rehman, M., Elsegood, M. R. J., Akbar, N., & Saleem, R. S. Z. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1312. [Link]

  • (PDF) 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. (n.d.). ResearchGate. [Link]

  • Gondek, E., Danel, A., & Sanetra, J. (2006). Optical absorption of 1H-pyrazolo[3,4-b]quinoline and its derivatives. Journal of Molecular Structure, 792-793, 222-227. [Link]

  • Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. (n.d.). SpectraBase. [Link]

  • Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. (2018). PLoS Pathogens, 14(6), e1007094. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules, 27(7), 2237. [Link]

  • 5-aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2014). Arkivoc, 2014(6), 1-52. [Link]

  • 3(5)-aminopyrazole. (n.d.). Organic Syntheses. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. (n.d.). Trade Science Inc. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry, 7, 147-169. [Link]

  • 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. (n.d.). SpectraBase. [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). [Link]

  • All new compounds were fully analyzed by 1H and 13C NMR spectra. (n.d.). The Royal Society of Chemistry. [Link]

  • (PDF) 750 MHz 1H and 1H-13C NMR spectroscopy of human blood plasma. (n.d.). ResearchGate. [Link]

  • The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions. [Link]

  • GC-MS, FTIR and H, C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. (n.d.). [Link]

  • Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates. (2013). Asian Journal of Chemistry, 25(13), 7345-7348. [Link]

  • Synthesis of ethyl 5-[(methoxycarbonyl) aminosulfonyl]-1-methy-pyrazole-4-carboxylate by non-phosgene method. (n.d.). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2022). European Journal of Medicinal Chemistry, 238, 114468. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). [Link]

  • Friedländer synthesis. (n.d.). In Wikipedia. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Synthesis of 2-Chloro-6-methoxyquinoline-3-carbaldehyde via the Vilsmeier-Haack Reaction

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of 2-chloro-6-methoxyquinoline-3-carbaldehyde, a valuable heterocyclic building block...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-chloro-6-methoxyquinoline-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry. The protocol leverages the Vilsmeier-Haack reaction, a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This application note delves into the underlying mechanism, offers a detailed, step-by-step experimental procedure, outlines critical safety considerations, and provides insights into reaction optimization and troubleshooting. The described methodology is designed to be a self-validating system, ensuring reliable and reproducible results for researchers engaged in drug discovery and development.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. The targeted functionalization of this heterocyclic system is paramount for the development of novel drug candidates. The Vilsmeier-Haack reaction provides an efficient and regioselective route to introduce a formyl group onto the quinoline ring system, thereby furnishing a versatile chemical handle for further synthetic transformations.

The title compound, 2-chloro-6-methoxyquinoline-3-carbaldehyde (C₁₁H₈ClNO₂), is a key intermediate for the synthesis of various biologically active molecules.[4][5] The chloro and formyl groups at the 2- and 3-positions, respectively, allow for a diverse range of chemical modifications, including nucleophilic substitution, condensation reactions, and oxidation/reduction, paving the way for the construction of complex molecular architectures.

The Vilsmeier-Haack Reaction: A Mechanistic Overview

The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic or heterocyclic substrate using a Vilsmeier reagent.[6] This electrophilic reagent is typically generated in situ from the reaction of a tertiary amide, such as N,N-dimethylformamide (DMF), with an activating agent like phosphorus oxychloride (POCl₃).[7][8]

The reaction proceeds through several key steps:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[7][8]

  • Electrophilic Aromatic Substitution: The electron-rich quinoline substrate attacks the electrophilic carbon of the Vilsmeier reagent, forming a sigma complex.

  • Rearomatization: The intermediate sigma complex loses a proton to restore aromaticity, yielding an iminium salt.

  • Hydrolysis: The reaction mixture is quenched with water, which hydrolyzes the iminium salt to afford the final aldehyde product.[7]

Vilsmeier_Haack_Mechanism Start N,N-Dimethylformamide (DMF) + Phosphorus Oxychloride (POCl₃) Reagent Vilsmeier Reagent (Chloroiminium Ion) Start->Reagent Reagent Formation Intermediate1 Electrophilic Attack & Formation of Iminium Intermediate Reagent->Intermediate1 Substrate 2-hydroxy-6-methoxyquinoline (Electron-rich substrate) Substrate->Intermediate1 Electrophilic Substitution Hydrolysis Aqueous Work-up (Hydrolysis) Intermediate1->Hydrolysis Product 2-chloro-6-methoxyquinoline-3-carbaldehyde Hydrolysis->Product Synthesis_Workflow Start Start: Prepare Reactants Step1 1. Dissolve 2-hydroxy-6-methoxyquinoline in anhydrous DMF. Start->Step1 Step2 2. Cool the mixture to 0-5 °C in an ice bath. Step1->Step2 Step3 3. Slowly add POCl₃ dropwise while maintaining the temperature. Step2->Step3 Step4 4. Stir the reaction mixture at room temperature, then heat to 60-70 °C. Step3->Step4 Step5 5. Monitor reaction progress by TLC. Step4->Step5 Step6 6. Cool the reaction mixture to room temperature. Step5->Step6 Step7 7. Quench by slowly pouring into a beaker of crushed ice. Step6->Step7 Step8 8. Neutralize with saturated NaHCO₃ solution. Step7->Step8 Step9 9. Extract the product with ethyl acetate. Step8->Step9 Step10 10. Dry the organic layer over anhydrous Na₂SO₄. Step9->Step10 Step11 11. Concentrate the solution under reduced pressure. Step10->Step11 Step12 12. Purify the crude product by recrystallization from ethyl acetate/hexane. Step11->Step12 End End: Obtain pure 2-chloro-6-methoxyquinoline-3-carbaldehyde Step12->End

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-hydroxy-6-methoxyquinoline (1.0 eq) in anhydrous DMF (10 volumes).

  • Vilsmeier Reagent Formation: Cool the solution to 0-5 °C using an ice-salt bath. To this cooled solution, add phosphorus oxychloride (3.0 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour. Subsequently, heat the mixture to 60-70 °C and maintain this temperature for 4-6 hours. [9]4. Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane). The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. [9]6. Neutralization: Carefully neutralize the acidic aqueous solution by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 volumes). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a mixture of ethyl acetate and hexane to afford 2-chloro-6-methoxyquinoline-3-carbaldehyde as a crystalline solid.

Results and Characterization

The successful synthesis of 2-chloro-6-methoxyquinoline-3-carbaldehyde should yield a pale yellow to white crystalline solid. The identity and purity of the compound should be confirmed by standard analytical techniques.

ParameterExpected Value/Observation
Appearance Pale yellow to white crystalline solid
Molecular Formula C₁₁H₈ClNO₂ [4]
Molecular Weight 221.64 g/mol [4]
Melting Point Literature values should be consulted for comparison.
¹H NMR Consistent with the structure of 2-chloro-6-methoxyquinoline-3-carbaldehyde.
¹³C NMR Consistent with the structure of 2-chloro-6-methoxyquinoline-3-carbaldehyde.
IR Spectroscopy Characteristic peaks for C=O (aldehyde), C-Cl, and aromatic C-H stretches.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the product.

Troubleshooting and Optimization

IssuePossible CauseRecommended Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure anhydrous conditions.
Loss of product during work-up.Ensure complete extraction and careful handling during purification.
Impure Product Incomplete hydrolysis of the iminium intermediate.Ensure thorough mixing during the quenching and neutralization steps.
Presence of unreacted starting material.Optimize reaction conditions (time, temperature, stoichiometry).
Exothermic Runaway Too rapid addition of POCl₃.Add POCl₃ slowly and maintain strict temperature control.
Inefficient cooling.Use a properly sized ice bath and ensure good heat transfer.

Conclusion

The Vilsmeier-Haack reaction is a robust and efficient method for the synthesis of 2-chloro-6-methoxyquinoline-3-carbaldehyde. The detailed protocol and insights provided in this application note are intended to enable researchers to successfully and safely perform this important transformation. The resulting product serves as a key building block for the development of novel therapeutics, underscoring the significance of this synthetic methodology in the field of drug discovery.

References

  • Vilsmeier haack reaction | PPTX - Slideshare.
  • Vilsmeier-Haack Reaction | NROChemistry.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation.
  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline - DUT Open Scholar.
  • WO2020050368A1 - Method for preparing vilsmeier reagent - Google Patents.
  • Technical Support Center: Vilsmeier-Haack Reaction Workup - Benchchem.
  • (PDF) 2-Chloro-6-methylquinoline-3-carbaldehyde - ResearchGate.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
  • Vilsmeier-Haack Reaction - Chemistry Steps.
  • 10 - Organic Syntheses Procedure.
  • Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives - International Journal of Chemical Studies.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry.
  • 2-Chloro-6-methoxyquinoline-3-carbaldehyde | C11H8ClNO2 | CID 689079 - PubChem.
  • 2-Chloro-6-methoxyquinoline-3-carbaldehyde - PMC - NIH.

Sources

Application

Application Note: Interrogating the Antiproliferative Effects of a Novel QTZ05 Derivative Through Cell Cycle Analysis in Cancer Cells

Audience: Researchers, scientists, and drug development professionals in oncology. Abstract: The cell cycle is a fundamental process that is frequently dysregulated in cancer, making it a prime target for therapeutic int...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in oncology.

Abstract: The cell cycle is a fundamental process that is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[1] This application note provides a comprehensive guide for investigating the effects of a novel quinone-based compound, a QTZ05 derivative, on the cell cycle progression of cancer cells. We present a detailed protocol for cell cycle analysis using propidium iodide (PI) staining followed by flow cytometry, a robust and widely used method for determining the distribution of cells in different phases of the cell cycle.[2] This guide is designed to provide researchers with the necessary tools to characterize the antiproliferative activity of new chemical entities and to elucidate their mechanism of action.

Introduction: Targeting the Engine of Cancer Proliferation

Uncontrolled cell proliferation is a hallmark of cancer, driven by aberrations in the molecular machinery that governs the cell cycle.[1] The cell cycle is an ordered series of events that leads to cell division and the production of two daughter cells.[3] It is divided into four main phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis).[4] Progression through these phases is tightly regulated by a complex network of proteins, primarily cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins.[5][6] Dysregulation of these proteins can lead to unchecked cell division and tumor growth.[5]

Cell cycle checkpoints are critical control points that ensure the fidelity of cell division by pausing the cycle in response to DNA damage or other cellular stresses.[7][8] Many anti-cancer therapies exert their effects by inducing cell cycle arrest at these checkpoints, thereby preventing the proliferation of malignant cells.[9] Therefore, analyzing the cell cycle distribution of cancer cells after treatment with a novel compound is a crucial step in preclinical drug development.

This application note focuses on a hypothetical novel quinone derivative, QTZ05, as an exemplar of a new generation of targeted therapeutics. Quinone-based compounds have shown promise in cancer therapy through various mechanisms, including the induction of cell cycle arrest.[10][11] Here, we provide a detailed protocol to assess the impact of a QTZ05 derivative on the cell cycle of cancer cells using propidium iodide staining and flow cytometry.

Principle of the Assay

Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a heterogeneous population.[12] For cell cycle analysis, cells are permeabilized and stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI).[13] The fluorescence intensity of the stained cells is directly proportional to their DNA content.[13]

  • G0/G1 Phase: Cells in the G0/G1 phase have a normal diploid DNA content (2N).

  • S Phase: As cells progress through the S phase, they are actively replicating their DNA, resulting in a DNA content between 2N and 4N.

  • G2/M Phase: Cells in the G2 and M phases have a tetraploid DNA content (4N) as they have completed DNA replication and are preparing for or are in the process of mitosis.[4]

By measuring the fluorescence intensity of a large population of cells, a histogram can be generated that displays the distribution of cells in each phase of the cell cycle.[13]

The Cell Cycle Machinery: A Potential Target for QTZ05

The progression through the cell cycle is orchestrated by the sequential activation and inactivation of CDKs.[14] These kinases form active complexes with cyclins, and different cyclin-CDK pairs regulate specific transitions in the cell cycle.[15] For instance, CDK4/6-cyclin D complexes are crucial for the G1 to S phase transition.[5] The activity of these complexes is further regulated by CDK inhibitors (CKIs).[15] Mutations in the genes encoding these proteins are common in cancer, leading to uncontrolled proliferation.[1] A novel compound like the QTZ05 derivative could potentially exert its anti-cancer effects by modulating the activity of these key cell cycle regulators.

Cell_Cycle_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase G1 Growth and preparation for DNA synthesis CyclinD_CDK46 Cyclin D / CDK4/6 Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F Phosphorylates Rb S DNA Replication Rb_E2F->S Releases E2F, promoting S-phase entry G1_S_Checkpoint G1/S Checkpoint Rb_E2F->G1_S_Checkpoint CyclinE_CDK2 Cyclin E / CDK2 CyclinA_CDK2 Cyclin A / CDK2 CyclinE_CDK2->CyclinA_CDK2 Initiates DNA replication G2 Growth and preparation for mitosis CyclinA_CDK2->G2 Drives S-phase progression CyclinA_CDK1 Cyclin A / CDK1 G2_M_Checkpoint G2/M Checkpoint G2->G2_M_Checkpoint CyclinB_CDK1 Cyclin B / CDK1 CyclinA_CDK1->CyclinB_CDK1 Prepares for mitosis M Mitosis M->G1 Cell Division CyclinB_CDK1->M Drives entry into mitosis G1_S_Checkpoint->S G2_M_Checkpoint->M

Figure 1: A simplified diagram of the cell cycle pathway highlighting key cyclin-CDK complexes and checkpoints.

Experimental Workflow

The following diagram outlines the major steps in the cell cycle analysis protocol.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment with QTZ05 Derivative (and vehicle control) start->treatment harvest Cell Harvesting (Trypsinization) treatment->harvest wash1 Wash with PBS harvest->wash1 fixation Fixation with Cold 70% Ethanol wash1->fixation wash2 Wash with PBS fixation->wash2 staining Staining with Propidium Iodide and RNase A wash2->staining analysis Flow Cytometry Analysis staining->analysis data Data Interpretation and Quantification analysis->data end End: Report Generation data->end

Figure 2: The experimental workflow for cell cycle analysis of cancer cells treated with a QTZ05 derivative.

Detailed Protocol

Materials and Reagents
  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • QTZ05 derivative stock solution (dissolved in a suitable solvent like DMSO)

  • Vehicle control (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A solution (100 µg/mL in PBS)

  • Flow cytometry tubes

  • Flow cytometer

Step-by-Step Methodology

Day 1: Cell Seeding

  • Culture the selected cancer cells in a T-25 or T-75 flask until they reach 70-80% confluency.

  • Trypsinize the cells, count them using a hemocytometer or an automated cell counter, and seed them into 6-well plates at a density that will allow them to reach 50-60% confluency within 24 hours.

Day 2: Treatment with QTZ05 Derivative

  • Prepare serial dilutions of the QTZ05 derivative in complete culture medium. It is recommended to test a range of concentrations based on preliminary cytotoxicity assays (e.g., IC50 values).

  • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the QTZ05 derivative) and an untreated control.

  • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of the QTZ05 derivative or the vehicle control.

  • Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours). The incubation time should be sufficient to allow for potential effects on the cell cycle.

Day 3/4/5: Cell Harvesting, Fixation, and Staining

  • Harvesting:

    • Carefully collect the culture medium from each well, as it may contain detached, apoptotic cells.

    • Wash the adherent cells with PBS.

    • Add trypsin-EDTA to detach the cells.

    • Combine the detached cells with the collected medium from the first step.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.[9]

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 0.5 mL of PBS.[9]

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[16] This slow addition is crucial to prevent cell clumping.

    • Incubate the cells for at least 2 hours at -20°C.[9] Cells can be stored at this stage for several weeks.[9]

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.[9]

    • Wash the cell pellet twice with PBS.[9]

    • Resuspend the cell pellet in 0.5 mL of PI staining solution containing RNase A. The RNase A is essential to degrade RNA, which can also be stained by PI and interfere with the DNA content analysis.[17]

    • Incubate the cells in the dark for 30 minutes at room temperature.[9]

Flow Cytometry Analysis

  • Transfer the stained cell suspension to flow cytometry tubes.

  • Analyze the samples on a flow cytometer. For PI, excitation is typically at 488 nm, and emission is collected at around 617 nm.[13]

  • Collect data for at least 10,000-20,000 single-cell events per sample.[18]

  • Use appropriate software to gate on the single-cell population to exclude doublets and aggregates.

  • Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution.[13]

Data Analysis and Interpretation

The data from the flow cytometer will be presented as a histogram where the x-axis represents the fluorescence intensity (DNA content) and the y-axis represents the number of events (cells). The histogram will show distinct peaks corresponding to the G0/G1 and G2/M phases, with the S phase population located between these two peaks.[19]

Specialized software (e.g., FlowJo, FCS Express) can be used to deconvolute the histogram and quantify the percentage of cells in each phase of the cell cycle. A common approach is to use a cell cycle analysis model, such as the Dean-Jett-Fox model.

Table 1: Hypothetical Cell Cycle Distribution Data after Treatment with QTZ05 Derivative

Treatment Group% Cells in G0/G1% Cells in S% Cells in G2/M
Untreated Control65.2 ± 3.120.5 ± 2.514.3 ± 1.8
Vehicle Control (DMSO)64.8 ± 2.921.1 ± 2.214.1 ± 1.5
QTZ05 Derivative (1 µM)75.6 ± 4.212.3 ± 1.912.1 ± 1.3
QTZ05 Derivative (5 µM)85.1 ± 5.5 5.4 ± 1.19.5 ± 1.0*

*p < 0.05, **p < 0.01 compared to vehicle control.

Interpretation of Hypothetical Results:

In this example, treatment with the QTZ05 derivative leads to a dose-dependent increase in the percentage of cells in the G0/G1 phase and a corresponding decrease in the S and G2/M phases. This suggests that the QTZ05 derivative induces a G1 cell cycle arrest, preventing cells from entering the S phase and replicating their DNA.

Troubleshooting Common Issues

Problem Possible Cause(s) Solution(s)
High Coefficient of Variation (CV) of G0/G1 peak - Inconsistent staining- High flow rate- Cell clumps- Ensure proper mixing during staining.- Use a low flow rate during acquisition.[20]- Filter the cell suspension before analysis.[2]
Broad S-phase peak - Apoptotic cells (sub-G1 peak overlapping with S-phase)- Gate out the sub-G1 population during analysis.- Consider co-staining with an apoptosis marker.
No clear G2/M peak - Cells are not proliferating or are synchronized in G0/G1.- Ensure cells are in the exponential growth phase before treatment.[20]- Check cell culture conditions.[21]
Excessive cell debris - Harsh cell handling- High concentration of the compound causing cytotoxicity- Handle cells gently during harvesting and washing.- Optimize the concentration of the QTZ05 derivative.
Weak fluorescence signal - Insufficient PI concentration or incubation time- Verify the PI concentration and increase the incubation time if necessary.[2]

Conclusion

The protocol described in this application note provides a robust and reliable method for assessing the effects of a novel compound, such as a QTZ05 derivative, on the cell cycle of cancer cells. By quantifying the distribution of cells in the G0/G1, S, and G2/M phases, researchers can gain valuable insights into the antiproliferative mechanism of action of new therapeutic candidates. This information is critical for the rational design and development of next-generation cancer therapies.

References

  • Coomes, J., & Piatkov, K. (2014). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, 69(1), 7-30. Retrieved from [Link]

  • Ma, H., & Poon, R. Y. C. (2023). Basic Methods of Cell Cycle Analysis. International Journal of Molecular Sciences, 24(4), 3593. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Troubleshooting of Cell Cycle Staining Flow Cytometry. Retrieved from [Link]

  • Bhat, A. A., et al. (2023). Cyclin-dependent kinases in cancer: Role, regulation, and therapeutic targeting. Advances in Protein Chemistry and Structural Biology, 135, 1-35. Retrieved from [Link]

  • Malumbres, M., & Barbacid, M. (2007). Cell cycle checkpoints and their inactivation in human cancer. Trends in Biochemical Sciences, 32(1), 30-38. Retrieved from [Link]

  • Al-Mokadem, A. S., et al. (2025). Mechanistic Investigation of Adociaquinone and Xestoquinone Derivatives in Breast Cancer Cells. Molecules, 30(23), 5678. Retrieved from [Link]

  • BioStatus Ltd. (n.d.). DRAQ5™ in Cell Cycle Analysis. Retrieved from [Link]

  • University of Leicester. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. Retrieved from [Link]

  • Elabscience. (n.d.). Three Common Problems and Solutions of Cell Cycle Detection. Retrieved from [Link]

  • Khan Academy. (n.d.). Cell cycle checkpoints. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • The Francis Crick Institute. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Deshpande, A., et al. (2021). The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer. Cancers, 13(12), 2847. Retrieved from [Link]

  • Carrassa, L. (2013). Cell cycle, checkpoints and cancer. Atlas of Genetics and Cytogenetics in Oncology and Haematology. Retrieved from [Link]

  • da Silva, G. N., et al. (2025). The Imidazacridine Derivative LPSF/AC-05 Induces Apoptosis, Cell Cycle Arrest, and Topoisomerase II Inhibition in Breast Cancer, Leukemia, and Lymphoma. Current Cancer Drug Targets, 25(5), 431-444. Retrieved from [Link]

  • Al-Otaibi, F. A., et al. (2023). A Novel Benzopyrane Derivative Targeting Cancer Cell Metabolic and Survival Pathways. Cancers, 15(10), 2795. Retrieved from [Link]

  • My Cancer Genome. (n.d.). Cell cycle control. Retrieved from [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • Med simplification. (2021, October 4). The cell cycle - Part 2: Cyclins, cyclin dependent kinases (CDKs), CDK inhibitors [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (2024, January 19). Cell cycle checkpoint. Retrieved from [Link]

  • Vandenabeele, S. (n.d.). DNA Measurement and Cell Cycle Analysis by Flow Cytometry. Retrieved from [Link]

  • EurekAlert!. (2026, January 22). Study reveals synergistic effect of CDK2 and CDK4/6 combination therapy. Retrieved from [Link]

  • Al-Majd, L. A., et al. (2025). Thionated levofloxacin derivative: Potential repurposing for cancer treatment and synergism with doxorubicin on doxorubicin-resistant lung cancer cells. Heliyon, 11(6), e32306. Retrieved from [Link]

  • ResearchGate. (2025). Cyclin Dependent Kinase as Significant Target for Cancer Treatment. Retrieved from [Link]

  • Suksamai, D., et al. (2023). Novel Synthetic Derivative of Renieramycin T Right-Half Analog Induces Apoptosis and Inhibits Cancer Stem Cells via Targeting the Akt Signal in Lung Cancer Cells. Marine Drugs, 21(3), 178. Retrieved from [Link]

Sources

Method

Illuminating Cellular Processes: A Guide to Developing and Applying Fluorescent Probes Based on Pyrazolo[3,4-b]quinoline Scaffolds

Introduction: The Pyrazolo[3,4-b]quinoline Scaffold - A Versatile Platform for Fluorescent Probe Development The quest for a deeper understanding of complex biological processes has driven the development of sophisticate...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazolo[3,4-b]quinoline Scaffold - A Versatile Platform for Fluorescent Probe Development

The quest for a deeper understanding of complex biological processes has driven the development of sophisticated molecular tools. Among these, fluorescent probes have emerged as indispensable assets, allowing for the real-time visualization and quantification of specific analytes and events within living systems. The pyrazolo[3,4-b]quinoline scaffold, a fused heterocyclic system, has garnered significant attention as a privileged structure in the design of such probes.[1][2][3][4] Its rigid, planar structure and extensive π-conjugation provide a robust foundation for high quantum yield fluorescence. Furthermore, the inherent synthetic tractability of the pyrazolo[3,4-b]quinoline core allows for facile modification at various positions, enabling the fine-tuning of photophysical properties and the introduction of specific recognition moieties for a wide array of biological targets.[1][2] This guide provides a comprehensive overview of the design, synthesis, and application of pyrazolo[3,4-b]quinoline-based fluorescent probes, offering detailed protocols for their preparation and use in cellular imaging and analyte detection.

I. Principles of Probe Design: Tailoring Pyrazolo[3,4-b]quinolines for Specific Applications

The successful development of a fluorescent probe hinges on a rational design strategy that integrates a fluorophore, a recognition element (receptor), and often a linker. The pyrazolo[3,4-b]quinoline core serves as an excellent fluorophore, and its fluorescence can be modulated through various mechanisms upon analyte binding.

A. Sensing Mechanisms

A predominant mechanism employed in pyrazolo[3,4-b]quinoline-based probes is Photoinduced Electron Transfer (PET) . In a typical PET-based "turn-on" sensor, a receptor with a high-lying Highest Occupied Molecular Orbital (HOMO) is linked to the pyrazolo[3,4-b]quinoline fluorophore. In the "off" state, upon excitation of the fluorophore, an electron is transferred from the receptor's HOMO to the fluorophore's HOMO, quenching the fluorescence. Upon binding of the target analyte to the receptor, the HOMO energy level of the receptor is lowered, inhibiting the PET process and leading to a significant increase in fluorescence intensity.

PET_Mechanism cluster_off cluster_on Off Off State (Fluorescence Quenched) State (Fluorescence Quenched) On On State (Fluorescence Restored) State (Fluorescence Restored) Analyte Analyte Bound_Receptor_GS Bound_Receptor_GS Receptor_GS Receptor_GS Receptor_GS->Bound_Receptor_GS Binding

Other sensing mechanisms, such as Intramolecular Charge Transfer (ICT), Förster Resonance Energy Transfer (FRET), and aggregation-induced emission (AIE), can also be engineered into pyrazolo[3,4-b]quinoline probes to achieve desired sensing responses.

B. Structure-Property Relationships

The photophysical properties of pyrazolo[3,4-b]quinoline probes can be systematically tuned by altering the substitution pattern on the heterocyclic core. Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) generally lead to red-shifted absorption and emission spectra, while electron-withdrawing groups (e.g., -CN, -NO₂) can have the opposite effect. The choice and positioning of substituents are critical for optimizing parameters such as quantum yield, Stokes shift, and two-photon absorption cross-section for specific imaging modalities.

II. Synthesis of Pyrazolo[3,4-b]quinoline Scaffolds and Probes

The synthesis of the pyrazolo[3,4-b]quinoline core can be achieved through several established methods, with the Friedländer annulation being a particularly versatile and widely used approach.

A. General Synthetic Strategies

The most common synthetic routes to 1H-pyrazolo[3,4-b]quinolines involve the condensation of a 5-aminopyrazole derivative with a suitable 1,3-dicarbonyl compound or its equivalent.[2][5] Multicomponent reactions, where three or more reactants are combined in a single step, have also proven to be an efficient strategy for generating structural diversity.[3]

Synthesis_Workflow Start Starting Materials (5-Aminopyrazole, Dicarbonyl Compound) Reaction Friedländer Annulation or Multicomponent Reaction Start->Reaction Core Pyrazolo[3,4-b]quinoline Core Reaction->Core Modification Functionalization (e.g., Bromination) Core->Modification Probe Final Fluorescent Probe Modification->Probe

B. Detailed Synthetic Protocol: Synthesis of a Zinc-Selective Probe via Friedländer Annulation

This protocol details the synthesis of a "turn-on" fluorescent probe for zinc ions, based on a pyrazolo[3,4-b]quinoline scaffold functionalized with a dipicolylamine (DPA) recognition moiety.

Protocol 1: Synthesis of 4-Methyl-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline (Core Fluorophore)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-aminoacetophenone (1.0 eq) and 2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one (1.0 eq) in glacial acetic acid.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry. Recrystallize the crude product from ethanol to obtain the pure 4-methyl-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline.

Protocol 2: Bromination of the Core Fluorophore

  • Reaction Setup: Dissolve the synthesized pyrazolo[3,4-b]quinoline core (1.0 eq) in carbon tetrachloride in a round-bottom flask fitted with a reflux condenser.

  • Reaction: Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide. Heat the mixture to reflux and irradiate with a UV lamp for 2-3 hours.

  • Work-up: Cool the reaction mixture and filter to remove succinimide. Wash the filtrate with a saturated sodium thiosulfate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of the Final Zinc Probe (PQPc)

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the brominated pyrazolo[3,4-b]quinoline (0.7 mmol), dipicolylamine (0.75 mmol), and anhydrous potassium carbonate (1.3 mmol) to 30 mL of acetonitrile.[6]

  • Reaction: Reflux the mixture for 2 hours.[6]

  • Work-up: After cooling, filter the reaction mixture to remove inorganic salts.[6]

  • Purification: Cool the filtrate, and collect the resulting precipitate by filtration. Wash the solid with cold acetonitrile and dry to yield the final probe (PQPc) as pale yellow crystals.[6]

III. Characterization of Photophysical Properties

A thorough characterization of the photophysical properties of the synthesized probes is essential to evaluate their potential for specific applications.

Probeλabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (Φ)SolventRef.
PQPc~390~480~900.0075Acetonitrile[1]
PQPc + Zn²⁺~390~510~1200.0975 (13-fold increase)Acetonitrile[1]
5a 364465101-DMSO[5]
5c 35642165-DMSO[5]

Protocol 4: Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) can be determined using a comparative method with a well-characterized standard.

  • Standard Selection: Choose a fluorescent standard with a known quantum yield that absorbs at a similar wavelength to the synthesized probe (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

  • Absorbance Measurements: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. Measure the absorbance of each solution at the excitation wavelength, ensuring the absorbance is below 0.1 to minimize inner filter effects.

  • Fluorescence Measurements: Record the fluorescence emission spectra of all solutions using the same excitation wavelength.

  • Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

IV. Applications of Pyrazolo[3,4-b]quinoline Probes

The versatility of the pyrazolo[3,4-b]quinoline scaffold allows for the development of probes for a wide range of applications, from the detection of metal ions to the imaging of subcellular structures and disease markers.

A. Detection of Metal Ions: A Protocol for Zinc Sensing

Zinc is an essential metal ion involved in numerous physiological and pathological processes. The PQPc probe synthesized in Protocol 3 can be used for the sensitive and selective detection of Zn²⁺.

Protocol 5: Fluorometric Titration for Zinc Ion Detection

  • Stock Solutions: Prepare a stock solution of the PQPc probe in acetonitrile (e.g., 1 x 10⁻⁵ M) and a stock solution of zinc nitrate in water (e.g., 1 x 10⁻³ M).

  • Titration: To a cuvette containing the PQPc solution, incrementally add small aliquots of the zinc nitrate solution.

  • Fluorescence Measurement: After each addition, record the fluorescence emission spectrum.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of added zinc ions. The detection limit can be calculated from the linear portion of the titration curve. A detection limit for Zn²⁺ with PQPc has been reported to be as low as 1.93 x 10⁻⁷ M.[1]

Application_Workflow cluster_sensing Analyte Sensing cluster_imaging Cellular Imaging Probe_Solution Probe Solution Analyte_Addition Addition of Analyte (e.g., Zn²⁺) Fluorescence_Measurement Fluorescence Spectroscopy Data_Analysis Quantification Cell_Culture Cell Culture Probe_Incubation Incubation with Probe Washing Washing Imaging Fluorescence Microscopy

B. Bioimaging: A General Protocol for Live-Cell Imaging

The ability to visualize biological processes in living cells provides invaluable insights. Pyrazolo[3,4-b]quinoline probes, with their favorable photophysical properties, are well-suited for live-cell imaging applications.[7]

Protocol 6: General Procedure for Live-Cell Staining and Imaging

Disclaimer: This is a general protocol and may require optimization for specific cell types and probes.

  • Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for microscopy and culture them to the desired confluency in appropriate growth medium.

  • Probe Preparation: Prepare a stock solution of the pyrazolo[3,4-b]quinoline probe in DMSO (e.g., 1-10 mM). Immediately before use, dilute the stock solution to the final working concentration (typically 1-10 µM) in serum-free cell culture medium.

  • Cell Staining: Remove the growth medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove excess probe.

  • Imaging: Add fresh, pre-warmed live-cell imaging solution to the cells. Image the stained cells using a fluorescence microscope equipped with appropriate filters and an environmental chamber to maintain temperature, humidity, and CO₂ levels.

V. Conclusion and Future Perspectives

The pyrazolo[3,4-b]quinoline scaffold represents a powerful and versatile platform for the development of novel fluorescent probes. The synthetic accessibility and tunable photophysical properties of these compounds have enabled the creation of sensors for a variety of important biological analytes and imaging agents for cellular processes. Future research in this area will likely focus on the development of probes with even greater sensitivity and selectivity, as well as the exploration of new applications in areas such as theranostics, where the probe can both image and treat disease. The continued innovation in the design and application of pyrazolo[3,4-b]quinoline-based probes promises to further illuminate the intricate workings of the cell and advance our understanding of human health and disease.

VI. References

  • Gondek, E., et al. (2024). Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations. Molecules, 29(4), 823. [Link]

  • Nikolaou, S., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(2), M1343. [Link]

  • Gondek, E., et al. (2024). Fluorescent Sensor Based on 1 H-Pyrazolo[3,4- b]quinoline Derivative for Detecting Zn2+ Cations. Molecules, 29(4), 823. [Link]

  • Danel, A., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]

  • Adeppa, I. (2021). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. [Link]

  • Giménez-López, M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Manjula Rani, K., & Rajendran, S. P. (2014). Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry. International Journal of Innovative Research in Science, Engineering and Technology, 3(9), 15966-15971. [Link]

Sources

Application

Application Notes &amp; Protocols: Synthesis of Pyrazolo[3,4-b]quinolines from Anthranilic Acid Derivatives

Introduction: The Strategic Importance of the Pyrazolo[3,4-b]quinoline Scaffold The 1H-pyrazolo[3,4-b]quinoline system is a fused azaheterocyclic scaffold of significant interest in medicinal chemistry and materials scie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrazolo[3,4-b]quinoline Scaffold

The 1H-pyrazolo[3,4-b]quinoline system is a fused azaheterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2] This privileged structure, formed by the fusion of pyrazole and quinoline rings, serves as the core for compounds exhibiting a wide array of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[3][4] Furthermore, their inherent fluorescence and high thermal stability make them valuable as luminophores in electroluminescent devices.[1][4]

Historically, the synthesis of this scaffold has been a subject of extensive research, with the first correct structural assignment reported in 1928.[1][2] Modern synthetic chemistry has expanded the toolkit for accessing these molecules, but methods beginning from readily available anthranilic acid derivatives remain particularly powerful and versatile. This guide provides an in-depth exploration of these synthetic strategies, focusing on the underlying mechanisms, practical experimental protocols, and critical insights for successful execution in a research setting.

Core Synthetic Strategies & Mechanistic Rationale

The construction of the pyrazolo[3,4-b]quinoline core from anthranilic acid derivatives primarily relies on building the quinoline portion of the molecule onto a pre-formed or in situ-generated pyrazole intermediate. The two most prominent and reliable strategies are the Friedländer Annulation and indirect multi-step sequences involving benzoxazinone intermediates.

The Friedländer Annulation: A Classic Convergent Approach

The Friedländer synthesis is a cornerstone of quinoline chemistry, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a pyrazolone.[5][6] This reaction can be catalyzed by either acids or bases and proceeds through a sequence of condensation and cyclodehydration steps.[5][6][7][8]

Causality Behind Experimental Choices:

  • Reactant Selection: The choice of an o-aminobenzophenone or o-aminoacetophenone (derived from anthranilic acid) and a 1,3-disubstituted-5-pyrazolone is critical. The substituents on both reactants (R¹, R², R³, R⁴ in the diagram below) directly translate to the substitution pattern of the final product, allowing for targeted library synthesis.

  • Catalyst: While the reaction can proceed thermally, acid catalysts (e.g., glacial acetic acid, p-TSA) are commonly employed to accelerate the reaction.[9] The acid protonates the carbonyl group of the aminobenzophenone, increasing its electrophilicity and facilitating the initial aldol-type condensation with the acidic methylene group of the pyrazolone.

  • Solvent: High-boiling point solvents like ethylene glycol or Dowtherm A are often used to achieve the necessary temperatures (150-260 °C) for efficient cyclization and dehydration.[1] Microwave-assisted synthesis has also emerged as a method to reduce reaction times significantly.[1]

Reaction Mechanism: There are two plausible mechanisms for the Friedländer synthesis.[10] The most commonly accepted pathway for this specific transformation involves:

  • Knoevenagel Condensation: The reaction initiates with a condensation between the aldehyde/ketone group of the anthranilic acid derivative and the active methylene group of the pyrazolone to form a benzylidene intermediate.

  • Intramolecular Cyclization: The amino group then performs a nucleophilic attack on the pyrazolone carbonyl (or a tautomeric equivalent), initiating ring closure.

  • Dehydration/Aromatization: Subsequent loss of water molecules leads to the formation of the fully aromatic and stable pyrazolo[3,4-b]quinoline ring system.

Friedlander_Mechanism Figure 1: Generalized Friedländer Annulation Workflow cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_product Final Product o-Aminobenzophenone o-Aminoaryl Ketone (from Anthranilic Acid) Conditions High Temperature (e.g., Ethylene Glycol) + Acid Catalyst (e.g., Acetic Acid) o-Aminobenzophenone->Conditions Pyrazolone Pyrazolone (Active Methylene) Pyrazolone->Conditions Product Substituted Pyrazolo[3,4-b]quinoline Conditions->Product Condensation & Cyclodehydration

Caption: A simplified workflow of the Friedländer synthesis.

Indirect Synthesis via Benzoxazinone Intermediate

While direct reaction of anthranilic acid with pyrazolones is generally unsuccessful, a highly effective and reliable indirect route proceeds through a 2-acetonyl-4H-3,1-benzoxazin-4-one intermediate.[1] This method provides excellent control and often leads to higher yields of 4-hydroxy or 4-chloro pyrazolo[3,4-b]quinolines, which are versatile precursors for further functionalization.

Causality Behind Experimental Choices:

  • Step 1: Benzoxazinone Formation: Anthranilic acid is first reacted with diketene in the presence of acetic anhydride. This step efficiently forms the benzoxazinone ring, converting the carboxylic acid into a more reactive cyclic anhydride-like structure. The product, 2-acetonyl-4H-3,1-benzoxazin-4-one, is typically a stable solid that can be easily isolated by filtration.[1]

  • Step 2: Pyrazole Formation: The isolated benzoxazinone is then treated with a substituted hydrazine (e.g., phenylhydrazine). The hydrazine attacks the electrophilic carbonyls of the benzoxazinone, leading to ring-opening and subsequent recyclization to form a stable pyrazole derivative. This intermediate does not usually require isolation.[1]

  • Step 3: Final Cyclization: The crucial final step is an intramolecular cyclization, typically promoted by a strong dehydrating agent like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃).

    • Using PPA: Heating in PPA facilitates a Friedel-Crafts-type acylation, where the keto group attacks the aniline ring, followed by dehydration to yield the 4-hydroxy-pyrazolo[3,4-b]quinoline .

    • Using POCl₃: Refluxing with POCl₃ achieves cyclization and simultaneously converts the resulting hydroxyl group into a chlorine atom, directly yielding the 4-chloro-pyrazolo[3,4-b]quinoline . This product is particularly valuable as the chlorine at the 4-position is an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of various amines, phenols, and thiols.[1]

Benzoxazinone_Pathway Figure 2: Indirect Synthesis via Benzoxazinone A Anthranilic Acid C 2-Acetonyl-4H-3,1- benzoxazin-4-one A->C  Step 1 B Diketene, Acetic Anhydride B->C E Intermediate (N-Acylaminoaryl Pyrazole) C->E  Step 2 D Substituted Hydrazine (R-NHNH₂) D->E H 4-Hydroxy- Pyrazolo[3,4-b]quinoline E->H Step 3a (Cyclization) I 4-Chloro- Pyrazolo[3,4-b]quinoline E->I Step 3b (Cyclization/ Chlorination) F PPA, Heat F->H G POCl₃, Heat G->I

Caption: Key stages of the indirect synthetic route.

Detailed Experimental Protocols

Disclaimer: These protocols are adapted from established literature procedures.[1] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Friedländer Synthesis of 1,3-Dimethyl-4-phenyl-1H-pyrazolo[3,4-b]quinoline

This protocol is an example of the direct condensation method.

  • Materials:

    • 2-Aminoacetophenone (1.35 g, 10 mmol)

    • 1,3-Dimethyl-5-pyrazolone (1.12 g, 10 mmol)

    • Ethylene glycol (20 mL)

    • Glacial acetic acid (0.5 mL, catalyst)

  • Procedure:

    • Combine 2-aminoacetophenone, 1,3-dimethyl-5-pyrazolone, and ethylene glycol in a 50 mL round-bottom flask equipped with a reflux condenser.

    • Add glacial acetic acid to the mixture.

    • Heat the reaction mixture to reflux (approx. 197 °C) with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate).

      • Scientist's Note: The reaction typically takes 4-8 hours. The disappearance of the starting materials indicates completion.

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the cooled reaction mixture into 100 mL of ice-cold water with stirring.

    • A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water (3 x 30 mL).

    • Dry the crude product in a vacuum oven.

    • Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel to yield the pure product.

Protocol 2: Indirect Synthesis of 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline

This protocol demonstrates the robust multi-step synthesis via a benzoxazinone intermediate.

  • Part A: Synthesis of 2-(1-(Methyl-hydrazono)propan-2-one-1-yl)benzoic acid

    • In a 250 mL flask, suspend anthranilic acid (13.7 g, 0.1 mol) in toluene (100 mL).

    • Add diketene (10.1 g, 0.12 mol) dropwise while stirring. Heat the mixture to reflux for 1 hour.

    • Cool the mixture to room temperature. The intermediate, 2-acetonyl-4H-3,1-benzoxazin-4-one, will precipitate. Filter the solid, wash with cold toluene, and dry.

    • Suspend the dried benzoxazinone (10.15 g, 0.05 mol) in ethanol (100 mL).

    • Add methylhydrazine (2.3 g, 0.05 mol) and reflux the mixture for 2 hours.

    • Cool the reaction mixture. The product will precipitate. Filter the solid, wash with cold ethanol, and dry to obtain the intermediate pyrazole derivative.

  • Part B: Cyclization and Chlorination

    • Carefully add the dried pyrazole intermediate from Part A (4.66 g, 0.02 mol) in small portions to phosphorus oxychloride (POCl₃, 20 mL) with cooling in an ice bath.

      • Safety Note: This reaction is exothermic and releases HCl gas. Perform in a highly efficient fume hood.

    • After the addition is complete, heat the mixture to reflux for 3 hours.

    • Cool the reaction mixture to room temperature and pour it slowly onto 200 g of crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution until the pH is ~8.

    • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash extensively with water, and dry.

    • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline.

Product Characterization & Data

The identity and purity of the synthesized pyrazolo[3,4-b]quinolines must be confirmed through standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The chemical shifts and coupling constants of the aromatic protons will confirm the fusion pattern, and signals for the substituents will verify the specific derivative formed.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product by providing a highly accurate m/z value for the molecular ion [M+H]⁺.

  • Infrared (IR) Spectroscopy: IR can confirm the presence of key functional groups and the absence of starting material carbonyls (e.g., from the pyrazolone).

  • Melting Point: A sharp melting point is a good indicator of the purity of the crystalline product.

Table 1: Comparison of Synthetic Routes

FeatureFriedländer SynthesisIndirect (Benzoxazinone) Route
Starting Materials o-Aminoaryl Ketone, PyrazoloneAnthranilic Acid, Diketene, Hydrazine
Number of Steps Typically one pot2-3 steps
Key Intermediate Benzylidene (often not isolated)Benzoxazinone (isolable)
Typical Conditions High temp. (150-260 °C), Acid cat.Reflux, PPA or POCl₃ for cyclization
Typical Yields 20–85% (variable)[1]Generally higher and more consistent
Product Scope Directly yields substituted coreAccess to 4-OH and 4-Cl derivatives
Advantages Convergent, fewer stepsHigh yields, versatile 4-Cl product
Disadvantages Harsh conditions, variable yieldsLonger sequence, use of hazardous reagents

Troubleshooting and Field-Proven Insights

  • Problem: Low yield in Friedländer synthesis.

    • Insight: The high temperature required can sometimes lead to decomposition. Ensure the reaction is not heated for an excessive amount of time past completion. The purity of the starting o-aminoaryl ketone is also critical; impurities can inhibit the reaction. Consider screening different acid catalysts (p-TSA, H₂SO₄) or using microwave irradiation.

  • Problem: Incomplete cyclization in the indirect route (Step 3).

    • Insight: Polyphosphoric acid (PPA) can be highly viscous and difficult to stir, leading to localized overheating or incomplete mixing. Ensure vigorous mechanical stirring. If using POCl₃, ensure all moisture is excluded from the reaction, as it will quench the reagent.

  • Problem: Difficulty in purifying the final product.

    • Insight: Pyrazolo[3,4-b]quinolines can sometimes be sparingly soluble. Recrystallization may require screening a variety of solvent systems. Column chromatography is a reliable alternative, but care must be taken as some derivatives can be highly fluorescent, making visualization on the column tricky without a UV lamp.

References

  • SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. (n.d.). Purdue University Graduate School. [Link]

  • Glowacki, E. D., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(1), 195. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules. [Link]

  • Manjula Rani, K., & Rajendran, S. P. (2014). Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry. International Journal of Innovative Research in Science, Engineering and Technology, 3(9). [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022). MDPI. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Universitat Ramon Llull. [Link]

  • Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger... (n.d.). ResearchGate. [Link]

  • Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. (2023). MDPI. [Link]

  • Friedländer synthesis. (n.d.). Wikipedia. [Link]

  • Synthesis of pyrazolo-[3,4-b]-quinoline derivatives 43a–r. (n.d.). ResearchGate. [Link]

  • The Friedländer Synthesis of Quinolines. (2005). Semantic Scholar. [Link]

  • Synthesis and antimicrobial activity of novel pyrazolo[3,4-b]quinoline derivatives. (2001). PubMed. [Link]

  • Friedländer Quinoline Synthesis. (n.d.). ResearchGate. [Link]

  • Synthesis of pyrazolo-[3,4-b]-quinoline derivatives 43a–r. (n.d.). ResearchGate. [Link]

  • Advances in polymer based Friedlander quinoline synthesis. (2018). PubMed Central. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Pyrazoloquinolines via Friedländer Condensation

Welcome to the technical support center for the synthesis of pyrazoloquinolines. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Friedländer condensation to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrazoloquinolines. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Friedländer condensation to construct this important heterocyclic scaffold. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction yields and purity.

Introduction to the Friedländer Synthesis of Pyrazoloquinolines

The Friedländer synthesis is a classical and highly effective method for the construction of quinoline ring systems.[1][2] In the context of pyrazoloquinoline synthesis, this reaction involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a pyrazolone derivative possessing an active methylene group.[3] This reaction can be catalyzed by either acids or bases and proceeds through an initial aldol condensation followed by a cyclodehydration to furnish the final pyrazoloquinoline product.[2][4]

While the reaction is robust, achieving high yields and purity can be challenging due to the specific nature of the starting materials and the potential for side reactions. This guide will walk you through common issues and provide actionable solutions.

Troubleshooting Guide & FAQs

Here we address specific issues you may encounter during the Friedländer synthesis of pyrazoloquinolines in a question-and-answer format.

Low or No Product Yield

Question: I am getting very low yields, or in some cases, no desired pyrazoloquinoline product at all. What are the likely causes and how can I improve my yield?

Answer:

Low to no yield in a Friedländer condensation for pyrazoloquinolines can stem from several factors, ranging from the quality of your starting materials to suboptimal reaction conditions. Here’s a breakdown of potential causes and solutions:

  • Poor Quality of Starting Materials:

    • o-Aminobenzaldehyde/ketone Instability: o-Aminobenzaldehydes are notoriously unstable and can undergo self-condensation or oxidation. It is crucial to use freshly prepared or purified starting materials. If you suspect degradation, purify the o-aminobenzaldehyde by recrystallization or column chromatography before use.

    • Pyrazolone Reactivity: The reactivity of the active methylene group in the pyrazolone is critical. Ensure your pyrazolone derivative is correctly synthesized and purified.

  • Suboptimal Reaction Conditions:

    • Inappropriate Catalyst: The choice between an acid or base catalyst is crucial and substrate-dependent.

      • Acid Catalysis (e.g., p-toluenesulfonic acid, trifluoroacetic acid, Lewis acids): Generally favored for less reactive ketones.[2]

      • Base Catalysis (e.g., potassium hydroxide, sodium ethoxide): Often used for more reactive methylene compounds.

      • Modern Catalysts: Consider exploring more advanced catalytic systems that have shown to improve yields in Friedländer synthesis, such as ionic liquids, metal-organic frameworks, or various nanocatalysts.[5][6] For instance, the ionic liquid [Hbim]BF₄ has been used to achieve high yields under solvent-free conditions.[5]

    • Incorrect Temperature: The reaction often requires elevated temperatures to proceed to completion. However, excessively high temperatures can lead to decomposition of starting materials or the formation of side products. A good starting point is refluxing in a high-boiling solvent like ethanol, but optimization may be necessary. Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[7]

    • Solvent Choice: The polarity of the solvent can significantly influence the reaction rate and yield. Protic solvents like ethanol are commonly used. However, for certain substrates, aprotic solvents or even solvent-free conditions might be more effective.[5]

  • Reaction Monitoring: It is essential to monitor the progress of the reaction by Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and prevent the decomposition of the product due to prolonged heating.

Formation of Side Products

Question: I am observing multiple spots on my TLC plate, and my final product is impure. What are the common side products in this reaction and how can I minimize their formation?

Answer:

The formation of side products is a common issue in the Friedländer condensation. Understanding the potential side reactions is key to mitigating them.

  • Self-Condensation of Starting Materials:

    • o-Aminobenzaldehyde: Can undergo self-condensation to form complex mixtures. Using it immediately after preparation or purification is the best practice.

    • Pyrazolone: Can also undergo self-condensation, especially under harsh basic conditions.

  • Cannizzaro-type Reactions: In the presence of a strong base, o-aminobenzaldehyde can undergo a disproportionation reaction.

  • Alternative Cyclization Pathways: Depending on the substituents on the pyrazolone ring, alternative cyclization pathways may become competitive, leading to isomeric products.

Strategies to Minimize Side Products:

  • Control of Stoichiometry: Use a slight excess of the more stable reactant (usually the pyrazolone) to ensure the complete consumption of the less stable o-aminobenzaldehyde.

  • Gradual Addition: Add the catalyst or one of the reactants slowly to the reaction mixture to maintain a low concentration and minimize self-condensation.

  • Milder Reaction Conditions: Employ milder catalysts and lower reaction temperatures to reduce the rate of side reactions. Modern catalysts like silica nanoparticles or sulfamic acid-supported Fe₃O₄@SiO₂ nanoparticles can offer high yields under milder conditions.[5]

Purification Challenges

Question: I am struggling to purify my pyrazoloquinoline product. What are the recommended purification techniques?

Answer:

Purification of pyrazoloquinolines can be challenging due to their often-limited solubility and the presence of closely related impurities.

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline products.[8][9] The choice of solvent is critical.

    • Common Solvents: Ethanol, methanol, ethyl acetate, and mixtures with hexane are good starting points.[10]

    • Solubility Testing: Perform small-scale solubility tests with a range of solvents to find a suitable system where the product is soluble at high temperatures but sparingly soluble at room temperature or below. Pyrazolo-pyrimidinones, a related class of compounds, have been shown to have improved aqueous solubility through structural modifications that reduce crystal packing energy.[11]

  • Column Chromatography: If recrystallization is not effective, column chromatography is the next step.

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase: A gradient of hexane and ethyl acetate is a good starting point for elution. The polarity of the eluent can be adjusted based on the polarity of your product and impurities.

  • Trituration: For removing minor, non-polar impurities or stickiness, trituration with a non-polar solvent like n-hexane can be effective.[12]

Experimental Protocols

Here is a generalized, step-by-step protocol for the synthesis of a pyrazolo[3,4-b]quinoline derivative via Friedländer condensation. This should be considered a starting point and may require optimization for your specific substrates.

Synthesis of a Pyrazolo[3,4-b]quinoline Derivative

Materials:

  • o-Aminobenzaldehyde (or a substituted derivative)

  • A suitable pyrazolone derivative (e.g., 3-methyl-1-phenyl-5-pyrazolone)

  • Catalyst (e.g., p-toluenesulfonic acid or potassium hydroxide)

  • Solvent (e.g., absolute ethanol)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the o-aminobenzaldehyde (1.0 eq) and the pyrazolone derivative (1.1 eq) in absolute ethanol.

  • Add the catalyst (0.1 eq of p-toluenesulfonic acid for acid catalysis, or 0.2 eq of potassium hydroxide for base catalysis).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.

  • If the product does not precipitate, reduce the volume of the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

The choice of catalyst and reaction conditions significantly impacts the yield of the Friedländer condensation. The following table summarizes some reported conditions and yields for the synthesis of quinolines, which can serve as a guide for optimizing your pyrazoloquinoline synthesis.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
[Hbim]BF₄Solvent-free1003-693[5]
Zr(OTf)₄Ethanol/Water600.5-2>88[5]
Hf-UiO-66 MOF-803Quantitative[5]
Fe₃O₄@SiO₂@PDETSA-110 (reflux)283[5]

Visualizing the Workflow and Mechanism

To better understand the process, the following diagrams illustrate the general workflow and the two primary mechanistic pathways of the Friedländer condensation.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Reactants (o-aminobenzaldehyde & pyrazolone) in Solvent add_cat Add Catalyst start->add_cat reflux Heat to Reflux add_cat->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool filter Filter Precipitate cool->filter If precipitate forms concentrate Concentrate Solution cool->concentrate If no precipitate purify Recrystallization or Column Chromatography filter->purify concentrate->purify end Pure Pyrazoloquinoline purify->end

Caption: Generalized experimental workflow for the Friedländer synthesis of pyrazoloquinolines.

Reaction Mechanism

G cluster_path1 Mechanism 1: Aldol Condensation First cluster_path2 Mechanism 2: Schiff Base Formation First r1 o-Aminobenzaldehyde + Pyrazolone i1 Aldol Adduct r1->i1 Aldol Condensation i2 α,β-Unsaturated Carbonyl i1->i2 - H₂O p1 Pyrazoloquinoline i2->p1 Intramolecular Cyclization - H₂O r2 o-Aminobenzaldehyde + Pyrazolone i3 Schiff Base r2->i3 Imine Formation i4 Aldol-type Adduct i3->i4 Intramolecular Aldol Reaction p2 Pyrazoloquinoline i4->p2 - H₂O

Caption: Two plausible mechanistic pathways for the Friedländer condensation.[2]

References

  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. [Link]

  • Mansour, T. S. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]

  • Danel, A., Gondek, E., Kucharek, M., Szlachcic, P., & Gut, A. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]

  • Wikipedia contributors. (2023). Friedländer synthesis. Wikipedia. [Link]

  • Zala, S. P., et al. (2012). Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research, 4(2), 41-55.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. [Link]

  • Patil, S. A., et al. (2021). Advances in polymer based Friedlander quinoline synthesis. Turkish Journal of Chemistry, 45(5), 1307-1330. [Link]

  • RSC. (n.d.). Recrystallization. [Link]

  • Brus, J. L. (n.d.). Recrystallization and Crystallization. University of Colorado Boulder. [Link]

  • Zhang, M., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]

  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer Synthesis of Quinolines. ResearchGate. [Link]

  • University of Rochester. (n.d.). Purification: How To. [Link]

  • Springer. (n.d.). Purification of Organic Compounds by Recrystallization. [Link]

  • ResearchGate. (2025). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. [Link]

  • Zala, S. P., et al. (2012). Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research, 4(2), 41-55.
  • Patil, S. A., et al. (2021). Advances in polymer based Friedlander quinoline synthesis. Turkish Journal of Chemistry, 45(5), 1307-1330. [Link]

  • Zhang, M., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization and Crystallization. [Link]

Sources

Optimization

Technical Support Center: Navigating the Solubility Challenges of Pyrazolo[3,4-b]quinoline Derivatives in Experimental Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[3,4-b]quinoline derivatives. This guide provides in-depth troubleshooting strategies and frequ...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[3,4-b]quinoline derivatives. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low aqueous solubility encountered during in vitro and in vivo assays. By understanding the underlying physicochemical principles and employing the appropriate formulation techniques, you can ensure accurate and reproducible experimental outcomes.

Understanding the Challenge: Why Do Pyrazolo[3,4-b]quinoline Derivatives Exhibit Low Solubility?

Pyrazolo[3,4-b]quinolines are a class of heterocyclic compounds with a rigid, fused ring system. This molecular structure often leads to strong intermolecular interactions in the solid state, making it difficult for water molecules to effectively solvate the individual molecules. Furthermore, many derivatives in this class are designed as kinase inhibitors, a group of drugs frequently characterized by high lipophilicity and poor aqueous solubility.[1] The combination of a planar aromatic structure and often lipophilic substituents contributes to their low solubility in aqueous buffers, a critical factor for their successful evaluation in biological assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues related to the solubility of pyrazolo[3,4-b]quinoline derivatives in a practical question-and-answer format.

Q1: My pyrazolo[3,4-b]quinoline derivative is insoluble in my aqueous assay buffer. Where do I start?

A1: The first step is to prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice for initial solubilization due to its strong solubilizing power for a wide range of organic molecules.

Initial Stock Solution Protocol:

  • Weighing the Compound: Accurately weigh a small amount of your pyrazolo[3,4-b]quinoline derivative.

  • Solvent Addition: Add a precise volume of 100% DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).

  • Solubilization: Vortex and/or sonicate the mixture until the compound is completely dissolved. Gentle warming (up to 37°C) can also be applied if necessary, but be cautious of potential compound degradation.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Initial Compound Solubilization Workflow

A Weigh Compound B Add 100% DMSO A->B C Vortex/Sonicate B->C D Gentle Warming (Optional) C->D E Visually Inspect for Dissolution C->E D->E F Store at -20°C/-80°C E->F

Caption: Initial solubilization workflow for pyrazolo[3,4-b]quinoline derivatives.

Q2: I've prepared a DMSO stock, but my compound precipitates when I dilute it into my aqueous assay buffer. What should I do?

A2: This is a common issue known as "antisolvent precipitation." When the DMSO stock is diluted into an aqueous buffer, the overall solvent environment becomes less favorable for the compound, causing it to crash out of solution. Here are several strategies to overcome this, which can be approached in a stepwise manner:

Troubleshooting Dilution-Induced Precipitation:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally ≤0.5%, to minimize solvent-induced artifacts and toxicity. However, some cell lines can tolerate up to 1% DMSO. It is crucial to include a vehicle control (assay buffer with the same final DMSO concentration) in your experiments.

  • Employ Co-solvents: If DMSO alone is insufficient, a co-solvent system can be used. Ethanol and polyethylene glycol 400 (PEG 400) are common choices that can improve solubility when mixed with DMSO and the aqueous buffer.

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming inclusion complexes with enhanced aqueous solubility.[2] 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with low toxicity.

  • Consider pH Adjustment: Pyrazolo[3,4-b]quinolines contain nitrogen atoms within their heterocyclic structure, which can be protonated at acidic pH. The parent quinoline molecule is a weak base with a pKa of approximately 4.9.[3][4] By lowering the pH of your buffer (if your assay permits), you may be able to increase the solubility of your compound.

Decision Tree for Overcoming Precipitation

A Compound Precipitates Upon Dilution B Lower Final DMSO Concentration (≤0.5%) A->B C Still Precipitates? B->C D Try Co-Solvent System (e.g., DMSO/Ethanol, DMSO/PEG 400) C->D Yes I Solubilized C->I No E Still Precipitates? D->E F Use Cyclodextrins (e.g., HP-β-CD) E->F Yes E->I No G Still Precipitates? F->G H Adjust Buffer pH (if assay allows) G->H Yes G->I No H->I

Caption: Decision tree for troubleshooting precipitation of pyrazolo[3,4-b]quinoline derivatives.

Q3: Can you provide a specific protocol for using a co-solvent system?

A3: Certainly. Here is a starting protocol for a ternary co-solvent system, which you may need to optimize for your specific compound.

Protocol: Ternary Co-Solvent System for a 100 µM Working Solution

  • Prepare a 10 mM stock solution of your pyrazolo[3,4-b]quinoline derivative in 100% DMSO.

  • Prepare an intermediate dilution (1 mM) by diluting the 10 mM stock 1:10 in a co-solvent such as ethanol or PEG 400.

  • Prepare the final working solution (100 µM) by diluting the 1 mM intermediate solution 1:10 in your final aqueous assay buffer. This will result in a final solvent concentration of 1% DMSO and 9% ethanol/PEG 400. Note: Ensure your assay can tolerate these solvent concentrations.

Co-SolventTypical Starting Concentration in Final Assay VolumeMaximum Tolerated Concentration (Cell-based assays)
Ethanol 1-5%Generally up to 1% without significant toxicity.[5][6]
PEG 400 5-10%Varies, but often tolerated up to 10%.
Q4: How do I prepare a cyclodextrin inclusion complex?

A4: The preparation of a cyclodextrin inclusion complex is a straightforward process. The following protocol uses HP-β-CD, a common and effective choice.

Protocol: Preparation of a Pyrazolo[3,4-b]quinoline-HP-β-CD Inclusion Complex

  • Determine the Molar Ratio: A 1:1 molar ratio of the compound to HP-β-CD is a good starting point.

  • Prepare HP-β-CD Solution: Dissolve the required amount of HP-β-CD in your aqueous buffer.

  • Add the Compound: Add the powdered pyrazolo[3,4-b]quinoline derivative to the HP-β-CD solution.

  • Incubate and Mix: Stir or shake the mixture at room temperature for 24-48 hours to allow for complex formation. Sonication can be used to expedite the process.

  • Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Determine Concentration: The concentration of the solubilized compound in the filtrate should be determined spectrophotometrically or by a validated analytical method like HPLC.

Cyclodextrin Inclusion Complex Formation

A Pyrazolo[3,4-b]quinoline D Inclusion Complex A->D B HP-β-CD B->D C Aqueous Buffer C->D

Caption: Formation of a water-soluble inclusion complex.

Q5: My assay is sensitive to organic solvents. Are there any other options?

A5: Yes. If your assay is highly sensitive to organic solvents, you can explore the use of surfactants or lipid-based formulations, particularly for in vivo studies.

  • Surfactants: Non-ionic surfactants like Tween® 80 (polysorbate 80) or Cremophor® EL can be used to create micellar formulations that enhance solubility.[7] Start with low concentrations (0.1-1%) and determine the critical micelle concentration (CMC) for your system.

  • Lipid-Based Formulations: For oral administration in animal studies, self-emulsifying drug delivery systems (SEDDS) can be developed. These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.

Important Considerations:

  • Vehicle Controls: Always include a vehicle control in your experiments that contains all the excipients (DMSO, co-solvents, cyclodextrins, etc.) at the same final concentration as your test compound.

  • Compound Stability: Assess the stability of your pyrazolo[3,4-b]quinoline derivative in the chosen formulation over the duration of your experiment.

  • Assay Interference: Be aware that some solubilizing agents can interfere with certain assay readouts. For example, some compounds can interfere with fluorescent or luminescent assays. It is essential to run appropriate controls to check for any such interference.

By systematically applying these troubleshooting strategies, you can successfully overcome the solubility challenges associated with pyrazolo[3,4-b]quinoline derivatives and obtain reliable data in your research and drug development endeavors.

References

  • Danel, A., Gondek, E., Kucharek, M., Szlachcic, P., & Gut, A. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]

  • Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry. (2014). International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Kheder, N. A. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 17(1), 123. [Link]

  • Gobec, S., et al. (2010). 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors. European Journal of Medicinal Chemistry, 45(11), 5486-5491. [Link]

  • Fernández-Pampín, N., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Hsieh, P.-C., et al. (2015). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules, 20(8), 14836-14855. [Link]

  • Synthesis of pyrazolo[3,4-b]quinolinones 4(a-u) a. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • O'Loughlin, E. J., & Traina, S. J. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 113. [Link]

  • Herbrink, M., et al. (2016). Inherent formulation issues of kinase inhibitors. Journal of Controlled Release, 236, 1-9. [Link]

  • Chen, Y., et al. (2018). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Molecules, 23(7), 1735. [Link]

  • Abbas, A. A., Farghaly, T. A., & Dawood, K. M. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(24), 19752-19779. [Link]

  • Effect of different PEGs on batch ethanol fermentation. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Mannila, J. (2019). Preclinical formulations for pharmacokinetic studies. Admescope. [Link]

  • β-Cyclodextrin inclusion complex: Preparation, characterization, and its aspirin release in vitro. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Lin, S.-T., et al. (2005). Theoretical Investigation of Pyrazolo[3,4-b]quinoline Derivatives as Emitting Materials. Journal of the Chinese Chemical Society, 52(3), 515-522. [Link]

  • Which is the maximum quantity of ethanol tolerated by CHO-S cells? (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • El-Faham, A., et al. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(72), 44354-44393. [Link]

  • Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Eightfold MCAT. (2022, July 27). Solving Serial Dilutions | MCAT Content [Video]. YouTube. [Link]

  • Szebeni, G. J., et al. (2022). Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives. Pharmaceutics, 14(1), 169. [Link]

  • Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. (n.d.). Preprints.org. Retrieved January 24, 2026, from [Link]

  • Sane, R., et al. (2013). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 15(4), 1149-1157. [Link]

  • van der Velden, W. J., et al. (2021). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. Pharmaceutics, 13(10), 1546. [Link]

  • Carvalho, T., & Olek, A. T. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 113. [Link]

  • Junco, S., et al. (2002). A comparative study of naproxen–beta cyclodextrin complexes prepared by conventional methods and using supercritical carbon dioxide. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 44(1-4), 117-121. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. [Link]

  • HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (2022, March 14). KNAUER. [Link]

  • Wang, X., et al. (2003). Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats. Pharmaceutical Research, 20(9), 1384-1387. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). CiteSeerX. Retrieved January 24, 2026, from [Link]

  • Rodríguez, G. A., Holguín, A. R., & Martínez, F. (2014). Volumetric properties of (PEG 400 + water) and (PEG 400 + ethanol) mixtures at several temperatures and correlation with the Jouyban-Acree model. Revista Colombiana de Ciencias Químico-Farmacéuticas, 43(1), 186-203. [Link]

  • ChemInform Abstract: Polyethylene Glycol (PEG-400): An Efficient and Recyclable Reaction Medium for the Synthesis of Pyrazolo[3,4-b]quinoline Derivatives. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Vitale, P., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(10), 2872. [Link]

  • Heterocycles in Drugs and Drug Discovery. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Preparation, Physicochemical Characterization and In-vitro Dissolution Studies of Diosmin-cyclodextrin Inclusion Complexes. (n.d.). Brieflands. Retrieved January 24, 2026, from [Link]

  • Roskoski, R., Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14777-14831. [Link]

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (2023). MDPI. [Link]

  • Co-surfactant effect of polyethylene glycol 400 on microemulsion using BCS class II model drug. (n.d.). Journal of Advanced Pharmacy Education and Research. Retrieved January 24, 2026, from [Link]

  • Formulation strategies for poorly soluble drugs. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Mura, P. (2015). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Pharmaceutics, 7(4), 286-311. [Link]

  • Das, S., & Santra, A. (2020). Ethanol affects fibroblast behavior differentially at low and high doses: A comprehensive, dose-response evaluation. PLoS One, 15(10), e0240321. [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024). National Institutes of Health. [Link]

  • Carolina Biological Supply Company. (2024, May 7). Carolina Lab Skills: How to Perform a Serial Dilution [Video]. YouTube. [Link]

  • Pharmaceutical composition for injection based on paracetamol. (n.d.). Google Patents.
  • Wang, X., et al. (2022). FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. International Journal of Molecular Sciences, 23(19), 11898. [Link]

Sources

Troubleshooting

Refinement of protocols for synthesizing pyrazolo[3,4-b]quinoline libraries

Introduction The pyrazolo[3,4-b]quinoline scaffold is a privileged heterocyclic system of immense interest to medicinal chemists and materials scientists.[1] Its derivatives have demonstrated a wide spectrum of biologica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazolo[3,4-b]quinoline scaffold is a privileged heterocyclic system of immense interest to medicinal chemists and materials scientists.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial and anticancer properties, and have applications as fluorescent sensors and materials for organic light-emitting diodes (OLEDs).[2][3] The construction of this tricyclic system is most commonly achieved through strategies like the Friedländer annulation and multicomponent reactions (MCRs).[2][3]

This guide is designed to serve as a technical resource for researchers engaged in the synthesis of pyrazolo[3,4-b]quinoline libraries. As a Senior Application Scientist, my objective is to provide not just protocols, but the underlying chemical logic and field-tested insights to help you navigate the common challenges encountered during this synthesis. We will address frequently encountered issues in a question-and-answer format, covering topics from reaction failure and low yields to regioselectivity and purification hurdles.

Core Synthetic Strategies: An Overview

The two predominant pathways to the pyrazolo[3,4-b]quinoline core are the Friedländer condensation and multicomponent reactions. Understanding the fundamentals of these reactions is key to effective troubleshooting.

  • Friedländer Annulation: This classical method involves the condensation of an o-aminobenzaldehyde or o-aminobenzophenone with a compound containing an active α-methylene group, such as a 5-pyrazolone derivative.[2][4] The reaction can be catalyzed by acids or bases, or proceed under thermal conditions, often in high-boiling solvents like glacial acetic acid or ethylene glycol.[2][4][5] The yields can be variable, ranging from 20-85% depending on the substrates and conditions.[2][5]

  • Multicomponent Reactions (MCRs): MCRs offer a significant advantage in efficiency and atom economy by combining three or more reactants in a single pot to form the product.[3] For pyrazolo[3,4-b]quinolines, a typical MCR might involve an aromatic aldehyde, a 5-aminopyrazole derivative, and a cyclic β-diketone like dimedone.[6] These reactions are often promoted by catalysts and can be accelerated using microwave irradiation.[3][6][7][8]

Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during the synthesis of pyrazolo[3,4-b]quinoline libraries.

Section 1: Reaction Failure & Low Yield

Q1: My Friedländer condensation is not working or giving very low yields. What are the primary factors to investigate?

Answer: Failure in a Friedländer condensation is a common issue that can typically be traced back to one of three areas: starting material quality, reaction conditions, or the electronic nature of your substrates.

  • Causality—Why it Fails: The reaction mechanism initiates with an aldol-type condensation between the active methylene of the pyrazolone and the carbonyl of the o-aminoaryl ketone, followed by a cyclizing dehydration (intramolecular Schiff base formation). A failure at any step will halt the entire sequence.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Ensure the o-aminoacetophenone/-benzophenone is free of oxidized impurities. The 5-pyrazolone should be pure; impurities can inhibit the initial condensation. Confirm structures and purity via NMR and LC-MS.

    • Optimize Thermal Conditions: These reactions often require high temperatures. If you are using glacial acetic acid (b.p. ~118 °C), consider switching to a higher boiling solvent like ethylene glycol (b.p. ~197 °C) or conducting the reaction neat at elevated temperatures (150–260 °C), though this can sometimes lead to charring.[2]

    • Catalyst Choice: While often performed under thermal or acid-catalyzed (e.g., acetic acid) conditions, some substrate combinations benefit from a stronger catalyst. Lewis acids like InCl₃, SnCl₄, or TiCl₄ have been shown to improve yields, particularly when less reactive ketones are used.[2]

    • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by promoting rapid, uniform heating.[2][9] A typical condition could be irradiating the reaction mixture in a sealed vessel for 15-30 minutes.[2]

    • Substrate Electronics: Electron-withdrawing groups on the o-aminoaryl ketone can deactivate the amino group, making the final cyclization step more difficult. Conversely, strongly electron-donating groups on the pyrazolone can sometimes lead to side reactions. If you suspect an electronic mismatch, a stronger acid catalyst or higher temperatures may be necessary to drive the reaction to completion.

Q2: My multicomponent reaction (MCR) is producing a complex mixture of products instead of the desired pyrazolo[3,4-b]quinoline. How can I improve the selectivity?

Answer: The elegance of MCRs is also their potential downfall; multiple competing reaction pathways can lead to a variety of products. Selectivity is almost always dictated by the choice of catalyst and reaction conditions.

  • Causality—Why it Fails: In a typical MCR with an aldehyde, aminopyrazole, and a diketone, various intermediates (e.g., Knoevenagel adducts, Schiff bases) form in equilibrium. Without proper control, these intermediates can react along undesired pathways. The role of an effective catalyst is to selectively accelerate the desired reaction cascade over others.

  • Troubleshooting Steps:

    • Introduce a Catalyst: Running the reaction without a catalyst is a common reason for obtaining complex mixtures.[6] Heteropoly acids like H₃PW₁₂O₄₀ are highly effective in promoting the regioselective synthesis of pyrazolo[3,4-b]quinolines from MCRs.[6]

    • Solvent and Temperature Optimization: Start with ethanol or aqueous ethanol, as these are effective "green" solvents for many MCRs.[8] Refluxing is a standard condition. If selectivity remains poor, try running the reaction at a lower temperature for a longer duration to favor the thermodynamically more stable product.

    • Order of Addition: While designed as one-pot reactions, sometimes a sequential addition strategy can improve outcomes. Try pre-mixing the aldehyde and the diketone with the catalyst for a few minutes to form the Knoevenagel intermediate before adding the aminopyrazole. This can prevent undesired reactions between the aminopyrazole and the aldehyde.

    • Microwave Assistance: As with the Friedländer reaction, microwave irradiation is highly effective for MCRs. It often provides the desired product in high yield and purity within minutes, minimizing the time for side reactions to occur.[7][8]

Section 2: Regioselectivity & Side Products

Q3: I am using an unsymmetrical ketone in my Friedländer synthesis and obtaining a mixture of two regioisomers. How can I control the regioselectivity?

Answer: Regioselectivity in the Friedländer synthesis with unsymmetrical ketones is a well-known challenge.[10] The outcome is determined by which α-methylene group of the ketone preferentially reacts with the o-aminoaryl carbonyl.

  • Causality—Why it's a Problem: The initial aldol condensation can occur on either side of the ketone's carbonyl group. The selectivity is governed by the relative acidity of the α-protons and the steric hindrance around the two α-positions.

  • Strategies for Control:

    • Exploit Electronic Differences: If one α-position is adjacent to an electron-withdrawing group (e.g., an ester), its protons will be more acidic, favoring deprotonation and reaction at that site under base-catalyzed conditions.

    • Steric Hindrance: A bulky substituent on one side of the ketone will sterically hinder the attack at the adjacent α-position, directing the reaction to the less hindered side.

    • Use of Directing Groups: A more advanced strategy involves temporarily introducing a directing group, such as a phosphoryl group, on the α-carbon you want to react. This can enforce selectivity, after which the group can be removed.[10]

    • Alternative Catalysis: Using specific amine catalysts or ionic liquids has been reported to influence and improve the regioselectivity of the condensation.[10]

Q4: My reaction is forming a significant amount of a bis-pyrazolo[3,4-b;4′,3′-e]pyridine side product. What causes this and how can I prevent it?

Answer: This specific side product is often observed when using o-halogenobenzaldehydes as starting materials with aminopyrazoles. It arises from a competing reaction pathway.

  • Causality—The Competing Pathway: In this reaction, after the initial formation of one pyrazoloquinoline molecule, a second molecule of the aminopyrazole can displace the halogen and react with another molecule of the aldehyde, eventually leading to the formation of the fused bis-pyridine system.

  • Mitigation Strategies:

    • Choice of Base: The choice of base can significantly influence the product distribution. Bases like DABCO or quinoline have been shown to favor the formation of the desired pyrazoloquinoline over the bis-pyridine byproduct.[2]

    • Substituent Effects: The nature of the substituents on the aminopyrazole plays a role. For instance, a phenyl group at the 3-position of the aminopyrazole tends to favor the formation of the desired pyrazoloquinoline, whereas a methyl group may promote the formation of the bis-pyridine side product.[2]

    • Halogen Identity: The identity of the halogen on the benzaldehyde is also a factor. o-Fluorobenzaldehyde tends to yield the pyrazoloquinoline as the main product, while o-iodobenzaldehyde may favor the formation of the bis-pyridine.[2]

Visualization of Key Processes

General Friedländer Synthesis Workflow

The following diagram outlines the logical flow of a typical Friedländer synthesis experiment, from setup to final product characterization.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification & Analysis A Combine o-aminoaryl ketone and 5-pyrazolone B Add solvent (e.g., Acetic Acid) and/or catalyst A->B C Equip with reflux condenser B->C D Heat to reflux (or use Microwave) C->D Start Heating E Monitor reaction by TLC/LC-MS D->E F Cool to RT, pour into water/ice E->F Reaction Complete G Filter precipitated solid F->G H Wash solid with water, then cold solvent G->H I Recrystallization or Column Chromatography H->I J Characterize by NMR, MS, IR I->J

Caption: A typical experimental workflow for Friedländer synthesis.

Troubleshooting Decision Tree for Low Yield

This diagram provides a logical path for diagnosing and solving low-yield problems in your synthesis.

G Start Low Yield Observed CheckPurity Are starting materials pure? Start->CheckPurity Impure Purify starting materials (Recrystallize, Chromatography) CheckPurity->Impure No CheckConditions Are reaction conditions optimal? CheckPurity->CheckConditions Yes Impure->CheckPurity IncreaseTemp Increase Temperature or Switch to higher boiling solvent CheckConditions->IncreaseTemp No AddCatalyst Introduce/change catalyst (e.g., Lewis Acid) CheckConditions->AddCatalyst No UseMW Switch to Microwave Synthesis CheckConditions->UseMW No CheckElectronics Consider substrate electronics. Are they unfavorable? CheckConditions->CheckElectronics Yes IncreaseTemp->CheckConditions AddCatalyst->CheckConditions UseMW->CheckConditions ForceConditions Use harsher conditions (Higher temp, stronger catalyst) CheckElectronics->ForceConditions Yes Redesign Redesign synthesis (alternative route/substrates) CheckElectronics->Redesign No, still fails ForceConditions->Redesign

Caption: Decision tree for troubleshooting low reaction yields.

Data Summary Table

The choice of catalyst and conditions can dramatically impact the synthesis. The following table summarizes various conditions reported for pyrazolo[3,4-b]quinoline synthesis.

Reaction TypeReactantsCatalyst/ConditionsSolventYield RangeReference
Friedländero-aminoacetophenone, 5-pyrazolonesNone (Thermal)Ethylene Glycol (reflux)20-85%[2],[5]
Friedländero-aminoacetophenone, 5-pyrazolonesClay-supportedMicrowave (MW)Good[2]
Friedländer3-acetyl-4-phenyl-quinolin-2-one, p-chlorophenylhydrazineInCl₃-Good (Best among Lewis acids)[2]
MCRAromatic aldehyde, 5-aminopyrazolone, dimedoneH₃PW₁₂O₄₀RefluxGood[6]
MCRAromatic aldehyde, 5-amino-3-methyl-1H-pyrazole, dimedoneCatalyst-freeAqueous Ethanol, MWExcellent[8]
Palladium-Catalyzedβ-bromovinyl aldehyde, aminopyrazolePd(OAc)₂ (2.5 mol%)Solvent-free, MW (15 min)Good (favors cyclization)[2]

Detailed Experimental Protocol

Example Protocol: Microwave-Assisted Multicomponent Synthesis of a 1,8-dihydro-4H-pyrazolo[3,4-b]quinoline-5,7(6H)-dione derivative [8]

This protocol provides a representative, eco-friendly method for synthesizing a member of the pyrazolo[3,4-b]quinoline library.

Materials:

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)

  • Dimedone (1.0 mmol)

  • 5-amino-3-methyl-1-phenyl-1H-pyrazole (1.0 mmol)

  • Aqueous Ethanol (50% EtOH in H₂O, 5 mL)

Procedure:

  • In a 10 mL microwave process vial, combine the aromatic aldehyde (1.0 mmol), dimedone (1.0 mmol), and 5-amino-3-methyl-1-phenyl-1H-pyrazole (1.0 mmol).

  • Add 5 mL of aqueous ethanol to the vial.

  • Seal the vial with a cap.

  • Place the vial in the cavity of a scientific microwave reactor.

  • Irradiate the mixture at a constant temperature of 80 °C for 5-10 minutes. Monitor the power to maintain the temperature.

  • After the reaction is complete (monitored by TLC), cool the vial to room temperature.

  • The solid product that precipitates from the solution is collected by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the pure pyrazolo[3,4-b]quinoline derivative.

Self-Validation:

  • Expected Outcome: A crystalline solid should be obtained in high yield (>90%).

  • Characterization: The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be sharp and consistent with reported values for the specific derivative.

References

  • Gondek, E., Gondek, A., Szlachcic, P., & Danel, A. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2736. [Link]

  • Yin, G., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6428. [Link]

  • Asare, E. (2022). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3-F]QUINOLINE ANALOGS. Purdue University Graduate School. [Link]

  • Butnariu, A. M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Pharmaceuticals, 15(4), 429. [Link]

  • Manjula Rani, K., & Rajendran, S.P. (2014). Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry. International Journal of Innovative Research in Science, Engineering and Technology, 3(9). [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazolo-[3,4-b]-quinoline derivatives 43a–r. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazolo[3,4-b]quinoline 4 by reaction of 5-aminopyrazolone 1, dimedone 2, and aromatic aldehyde 3 in presence of catalyst. Retrieved from [Link]

  • Gondek, E., et al. (2022). 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. Zenodo. [Link]

  • ResearchGate. (n.d.). Synthesis and expected mechanism of pyrazolo‐[3,4‐b]‐quinoline derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazolo-[3,4-b]-quinoline derivatives in ethanol under MW irradiation a. Retrieved from [Link]

  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Comparative Cross-Reactivity Profiling of 1H-pyrazolo[3,4-b]quinolin-3-amine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The 1H-pyrazolo[3,4-b]quinoline scaffold represents a privileged structure in medicinal chemistry, particularly in the development of nove...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrazolo[3,4-b]quinoline scaffold represents a privileged structure in medicinal chemistry, particularly in the development of novel kinase inhibitors.[1][2] Its rigid, planar geometry and hydrogen bonding capabilities make it an effective mimic of the adenine region of ATP, leading to potent inhibition of various kinases. However, this same feature presents a significant challenge: achieving selectivity across the highly conserved human kinome.[3][4] Off-target kinase inhibition can lead to unforeseen toxicities or polypharmacology that can either be detrimental or, in some cases, beneficial.[5] Therefore, a rigorous, multi-tiered approach to cross-reactivity profiling is not merely a supplementary step but a cornerstone of the drug discovery process for this class of compounds. This guide provides a comparative framework for profiling these derivatives, grounded in established experimental methodologies, to enable the rational design of next-generation selective kinase inhibitors.

The Imperative of Kinase Selectivity

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes. Their active sites, particularly the ATP-binding pocket, share a high degree of structural homology. This conservation is the primary reason that achieving inhibitor selectivity is a formidable challenge.[3][4] A lack of selectivity can confound preclinical studies and lead to clinical trial failures due to toxicity.[6][7] Consequently, early and comprehensive profiling of a compound's interactions across the kinome is essential to build a complete picture of its biological activity and potential liabilities.[5][8]

This guide will compare three hypothetical 1H-pyrazolo[3,4-b]quinolin-3-amine derivatives, designed to target Epidermal Growth Factor Receptor (EGFR), to illustrate a best-practice profiling workflow:

  • PQ-1 (Parent Scaffold): The core 1H-pyrazolo[3,4-b]quinolin-3-amine.

  • PQ-2 (Substituted Derivative): Features a meta-methoxy substitution on a terminal phenyl ring, intended to enhance potency.

  • PQ-3 (Bulky Group Derivative): Incorporates a bulky tert-butyl group, designed to sterically hinder binding to off-targets and improve selectivity.

A Multi-Tiered Profiling Strategy

A robust profiling strategy moves from broad, high-throughput screening to more complex, biologically relevant systems. This tiered approach allows for early, data-driven decisions, conserving resources and focusing efforts on the most promising candidates.

G cluster_0 Profiling Workflow Tier 1 Tier 1: Broad Kinome Screening (e.g., KINOMEscan®) Tier 2 Tier 2: Cellular Target Engagement (e.g., CETSA®) Tier 1->Tier 2 Confirm hits Prioritize Tier 3 Tier 3: Functional Cellular Assays (e.g., Western Blot, Proliferation) Tier 2->Tier 3 Verify in-cell activity Assess functional impact Decision Go/No-Go Decision Select Lead Candidate Tier 3->Decision Evaluate therapeutic potential & safety window

Caption: A multi-tiered workflow for kinase inhibitor profiling.

Tier 1: In Vitro Kinome-Wide Profiling

The first step is to understand the compound's promiscuity across a large panel of kinases. The KINOMEscan™ platform is an industry-standard method for this purpose, utilizing a competition binding assay to quantify interactions.[9][10][11]

Experimental Rationale: This ATP-independent binding assay provides a direct measure of thermodynamic affinity (dissociation constant, Kd), which is more reliable for structure-activity relationship (SAR) studies than IC50 values derived from enzymatic assays that can be confounded by ATP concentration.[9] Screening at a high concentration (e.g., 1-10 µM) casts a wide net to identify even weak off-target interactions.

Comparative Data: KINOMEscan Profiling

The derivatives were screened against a panel of 468 kinases at a concentration of 1 µM. The results for the primary target (EGFR) and key off-targets are summarized below.

CompoundPrimary Target: EGFR (% Inhibition @ 1µM)Key Off-Target: VEGFR2 (% Inhibition @ 1µM)Key Off-Target: SRC (% Inhibition @ 1µM)Selectivity Score (S10 @ 1µM)
PQ-1 95.265.750.10.043
PQ-2 99.185.368.40.021
PQ-3 96.512.18.90.255
Selectivity Score (S10) is the fraction of kinases with >90% inhibition. A lower score indicates higher selectivity.

Analysis:

  • PQ-1 shows potent EGFR binding but significant cross-reactivity with VEGFR2 and SRC, common off-targets for quinoline-based inhibitors.

  • PQ-2 , with the methoxy group, demonstrates increased potency against EGFR but at the cost of even greater promiscuity, hitting more off-targets with high affinity.

  • PQ-3 maintains high potency for EGFR while dramatically reducing off-target interactions, particularly with VEGFR2 and SRC. The bulky tert-butyl group likely introduces steric clashes in the more constrained binding sites of these off-target kinases, validating the rational design approach.[3]

G cluster_workflow KINOMEscan® Workflow cluster_assay Competition Assay c Test Compound k DNA-tagged Kinase c->k l Immobilized Ligand k->l Binding q Quantification via qPCR l->q Measure bound kinase

Caption: Principle of the KINOMEscan® competition binding assay.[9][11]

Tier 2: Cellular Target Engagement Validation

After identifying promising candidates in vitro, it is crucial to confirm that they engage their intended target within the complex and crowded environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[12][13]

Experimental Rationale: CETSA operates on the principle that when a drug binds to its target protein, it stabilizes the protein's structure, leading to an increase in its melting temperature.[13] This allows for a direct, label-free assessment of target engagement in intact cells or cell lysates, providing a more physiologically relevant measure of interaction than in vitro assays.[12][14]

Comparative Data: CETSA® in A549 Cells

Based on its superior selectivity profile, PQ-3 was advanced to CETSA analysis and compared against the less selective PQ-2. A549 cells (EGFR-positive) were treated with the compounds, heated, and the amount of soluble EGFR and VEGFR2 was quantified.

Compound (10 µM)Target: EGFR (ΔTm in °C)Off-Target: VEGFR2 (ΔTm in °C)
PQ-2 + 8.5°C+ 5.1°C
PQ-3 + 8.1°C+ 0.8°C
Vehicle (DMSO) 0°C0°C
*ΔTm is the change in the protein's melting temperature relative to the vehicle control.

Analysis:

  • Both compounds show a strong thermal shift for EGFR, confirming robust target engagement in a cellular context.

  • Critically, PQ-2 also induces a significant stabilizing shift in VEGFR2, confirming that the off-target liability observed in vitro translates to a cellular setting.

  • In stark contrast, PQ-3 produces a negligible shift for VEGFR2, providing strong evidence of its superior on-target selectivity within the cell.

G cluster_workflow CETSA® Workflow c 1. Treat intact cells with compound h 2. Heat cell aliquots to various temperatures c->h l 3. Lyse cells and separate soluble vs. aggregated proteins h->l d 4. Detect remaining soluble target protein (e.g., Western Blot) l->d p 5. Plot melt curve to determine Tm shift d->p

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).[12]

Tier 3: Functional Impact on Cellular Signaling

The final tier of profiling assesses the functional consequences of target and off-target inhibition. This is typically done by measuring the phosphorylation state of downstream signaling proteins via Western Blot and evaluating the compound's effect on cell viability or proliferation.

Experimental Rationale: Observing the modulation of downstream pathway components (e.g., AKT, ERK for the EGFR pathway) provides definitive proof of functional target inhibition. Simultaneously monitoring pathways associated with known off-targets (e.g., PLCγ for VEGFR2) can reveal the functional impact of cross-reactivity.

Comparative Data: Downstream Pathway Analysis

A549 cells were treated with PQ-3, and the phosphorylation of key signaling molecules was assessed.

Treatmentp-EGFR (Y1068)p-AKT (S473)p-ERK1/2 (T202/Y204)p-PLCγ (Y783)
Vehicle (DMSO) ++++++++++++
PQ-3 (1 µM) ---+++
*Signal intensity relative to vehicle control.

Analysis:

  • PQ-3 effectively abolishes the phosphorylation of EGFR and its canonical downstream effectors, AKT and ERK, confirming potent and functional on-target pathway inhibition.

  • Importantly, the phosphorylation of PLCγ, a downstream effector of VEGFR2, remains unchanged. This functional data corroborates the KINOMEscan and CETSA results, confirming that the selectivity of PQ-3 translates to a specific biological response.

G cluster_pathway Signaling Pathway Analysis cluster_downstream Downstream Effectors EGFR EGFR PI3K PI3K/AKT EGFR->PI3K RAS RAS/MEK/ERK EGFR->RAS VEGFR2 VEGFR2 (Off-Target) PLCG PLCγ VEGFR2->PLCG PQ3 PQ-3 PQ3->EGFR

Caption: PQ-3 selectively inhibits the EGFR signaling pathway.

Detailed Experimental Protocols

Protocol 1: KINOMEscan Profiling (Adapted from Eurofins DiscoverX)
  • Assay Principle: A competition-based binding assay where test compounds compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.[9][11]

  • Preparation: Solubilize test compounds in 100% DMSO to a stock concentration of 100 mM.

  • Assay: Perform primary screening at 1 µM in duplicate. Kinases, test compound, and the immobilized ligand are incubated.

  • Quantification: The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.[11]

  • Data Analysis: Results are reported as '% Inhibition' relative to a DMSO control. Calculate Selectivity Score (S10) by dividing the number of kinases inhibited by >90% by the total number of kinases assayed.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)
  • Cell Culture: Culture A549 cells to ~80% confluency.

  • Treatment: Treat cells with the test compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.[14]

  • Heating: Aliquot cell suspensions into PCR tubes and heat to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes.[15]

  • Lysis: Lyse the cells by three freeze-thaw cycles.[15]

  • Separation: Centrifuge at 20,000 x g for 20 minutes to separate the soluble fraction (supernatant) from the aggregated protein pellet.[15]

  • Detection: Analyze the supernatant by Western Blot using primary antibodies specific for the target protein(s).

  • Data Analysis: Quantify band intensities and plot them against temperature. Determine the melting temperature (Tm) and calculate the thermal shift (ΔTm) induced by the compound.

Conclusion

The cross-reactivity profiling of 1H-pyrazolo[3,4-b]quinolin-3-amine derivatives requires a systematic, multi-tiered approach. This guide demonstrates that relying solely on initial in vitro potency is insufficient. While derivative PQ-2 showed slightly higher potency, its promiscuity was a significant liability. In contrast, the rationally designed PQ-3 maintained high on-target potency while demonstrating superior selectivity across all three tiers of analysis: broad in vitro screening, cellular target engagement, and functional pathway modulation. This integrated workflow provides the robust, validated data package necessary to confidently advance the most promising candidates, like PQ-3 , into further preclinical development. By embracing this comprehensive profiling strategy, researchers can mitigate risks and more effectively translate the potential of the pyrazoloquinoline scaffold into selective and safe therapeutics.

References

  • 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. ResearchGate. Available at: [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. Available at: [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. National Center for Biotechnology Information. Available at: [Link]

  • KINOMEscan® Kinase Profiling Platform. Eurofins Discovery. Available at: [Link]

  • Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. National Center for Biotechnology Information. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. National Center for Biotechnology Information. Available at: [Link]

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. ACS Publications. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available at: [Link]

  • Strategy toward Kinase-Selective Drug Discovery. ACS Publications. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • KINOMEscan Technology. Eurofins Discovery. Available at: [Link]

  • Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull. Available at: [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. Available at: [Link]

  • The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Royal Society of Chemistry. Available at: [Link]

  • VX-680 KINOMEscan (LDG-1175: LDS-1178). LINCS Data Portal. Available at: [Link]

  • Cellular thermal shift assay (CETSA). Bio-protocol. Available at: [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. National Center for Biotechnology Information. Available at: [Link]

  • Assays. HMS LINCS Project. Available at: [Link]

  • Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. Available at: [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available at: [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. National Center for Biotechnology Information. Available at: [Link]

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating the DNA Binding Properties of Benzo[b]naphthyridine Derivatives

For distribution to: Researchers, scientists, and drug development professionals. This guide provides an in-depth technical comparison of the DNA binding properties of various benzo[b]naphthyridine derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical comparison of the DNA binding properties of various benzo[b]naphthyridine derivatives. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices, ensuring that every protocol described is a self-validating system. Our objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to critically evaluate and compare the performance of these compounds against established DNA binding agents.

Introduction: The Significance of Benzo[b]naphthyridines as DNA Ligands

Benzo[b]naphthyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential antitumor and antiviral properties.[1] Many of these biological functions are contingent upon their ability to interact with DNA. The planar aromatic structure of the benzo[b]naphthyridine core is well-suited for insertion between the base pairs of the DNA double helix (intercalation) or for fitting snugly within its grooves (groove binding). Understanding the nuances of these interactions is paramount for the rational design of new therapeutic agents with enhanced efficacy and specificity.

This guide will explore the different modes of DNA binding exhibited by benzo[b]naphthyridine derivatives, provide a comparative analysis of their binding affinities with well-characterized DNA ligands, and offer detailed experimental protocols for their evaluation.

Modes of DNA Interaction: A Mechanistic Overview

The interaction of small molecules with DNA can be broadly categorized into two main types: non-covalent and covalent binding. Benzo[b]naphthyridine derivatives primarily engage in non-covalent interactions, which are reversible and can be further classified into three principal modes:

  • Intercalation: This mode involves the insertion of a planar molecule, or a part of it, between the base pairs of the DNA double helix. This causes a distortion of the DNA structure, often leading to an unwinding of the helix and an increase in its length. Intercalation is a common mechanism for many anticancer drugs.

  • Groove Binding: The DNA double helix possesses two distinct grooves: the major groove and the minor groove. Small molecules can bind within these grooves, typically through hydrogen bonding, van der Waals forces, and electrostatic interactions with the edges of the base pairs. Minor groove binders often exhibit a preference for AT-rich sequences.[2][3]

  • Electrostatic Interactions: Positively charged molecules can interact with the negatively charged phosphate backbone of DNA. While these interactions are generally non-specific, they can play a significant role in the initial association of a ligand with DNA.

The specific mode of binding for a given benzo[b]naphthyridine derivative is dictated by its three-dimensional structure, including the nature and position of its substituents.

DNA_Binding_Modes Fig. 1: Modes of Non-Covalent DNA Interaction cluster_modes Binding Modes Intercalation Intercalation (Insertion between base pairs) DNA DNA Double Helix Intercalation->DNA Groove_Binding Groove Binding (Major or Minor Groove) Groove_Binding->DNA Electrostatic Electrostatic Interaction (Phosphate Backbone) Electrostatic->DNA Ligand Benzo[b]naphthyridine Derivative Ligand->Intercalation Planar Structure Ligand->Groove_Binding Specific Shape & H-bonding Ligand->Electrostatic Positive Charge

Caption: Modes of non-covalent DNA interaction by small molecules.

Comparative Analysis of DNA Binding Properties

To provide a clear and objective comparison, this section presents experimental data for various benzo[b]naphthyridine derivatives alongside well-established DNA binding agents. The binding constant (Kb or Kd) is a measure of the affinity of a ligand for DNA, with higher Kb values indicating stronger binding. The change in melting temperature (ΔTm) reflects the stabilization of the DNA double helix upon ligand binding; a significant increase in Tm is often indicative of intercalation.

Comparison with Known DNA Intercalators and Groove Binders
CompoundClass/Binding ModeBinding Constant (Kb / Kd) (M-1)ΔTm (°C)Reference(s)
Ethidium Bromide Intercalator1.5 x 105 - 1 x 107~10-15[4]
Actinomycin D Intercalator (GC-specific)~ 6.4 x 106~15-20[5]
Hoechst 33258 Minor Groove Binder (AT-rich)Kd: ~1-10 nM (high affinity)~2-5[3]
DNA Binding Data for Benzo[b]naphthyridine Derivatives
DerivativeBinding Mode IndicationBinding Constant (Kb) (M-1)ΔTm (°C)Key FindingsReference(s)
Thieno[2,3-b]-1,8-naphthyridine-2-carboxylic acidIntercalation2.1 x 106~4Strong binding and significant DNA stabilization.[6]
Benzo[b]isoquino[2,3-h]-naphthyridines (cis isomers)Minor Groove BindingNot explicitly statedNot explicitly statedPreferential binding to AT-rich oligomers.[7]
Benzo[b]isoquino[2,3-h]-naphthyridines (trans isomers)"Cap-complexes" at CG-rich sequencesNot explicitly statedNot explicitly statedStacking at the top of the double helix.[7]
10-methoxydibenzo[b,h][2][5]naphthyridine-2-carboxamide (R1)Minor Groove Binding5.3 x 107Not specifiedStrong binding affinity.[8]
10-methoxydibenzo[b,h][2][5]naphthyridine-2-carboxamide (R2)Minor Groove Binding6.8 x 106Not specifiedStrong binding affinity.[8]
Benzo[b][2][9]naphthyridine-5-thiolMinor Groove Binding (AT-rich)Not explicitly statedNot explicitly statedDocking studies suggest preferential binding to AT-rich regions.[2]

Note: The binding constants and ΔTm values can vary depending on the experimental conditions (e.g., buffer composition, ionic strength, DNA source).

Experimental Protocols for Evaluating DNA Binding

The following are detailed, step-by-step methodologies for key experiments used to characterize the DNA binding properties of benzo[b]naphthyridine derivatives.

UV-Visible Absorption Spectroscopy

This technique is often the first step in assessing a compound's interaction with DNA. Changes in the absorption spectrum of the compound upon addition of DNA can indicate binding.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the benzo[b]naphthyridine derivative in a suitable solvent (e.g., DMSO, ethanol) and then dilute it in the working buffer (e.g., Tris-HCl, phosphate buffer) to the desired concentration.

    • Prepare a stock solution of calf thymus DNA (ct-DNA) in the same buffer. Determine the concentration of DNA spectrophotometrically using an extinction coefficient of 6600 M-1cm-1 at 260 nm.

  • Titration:

    • Place a fixed concentration of the benzo[b]naphthyridine derivative in a quartz cuvette.

    • Record the initial absorption spectrum.

    • Incrementally add small aliquots of the ct-DNA solution to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate before recording the absorption spectrum.

  • Data Analysis:

    • Monitor changes in the absorption maximum (λmax) and absorbance. Hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) in λmax are often indicative of intercalation.

    • The intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimer equation or by plotting [DNA]/(εa - εf) vs [DNA].

UV_Vis_Workflow Fig. 2: UV-Visible Spectroscopy Workflow start Prepare Solutions (Compound & DNA) titration Perform Titration (Incremental DNA addition) start->titration record Record Absorption Spectra titration->record analysis Analyze Spectral Changes (Hypochromism, Bathochromism) record->analysis calculate Calculate Binding Constant (Kb) analysis->calculate end Determine Binding Mode calculate->end

Caption: Workflow for UV-Visible spectroscopy in DNA binding studies.

Fluorescence Spectroscopy

This technique is highly sensitive and can provide valuable information about the binding mode and affinity, especially if the compound is fluorescent.

Protocol:

  • Preparation of Solutions:

    • Prepare solutions of the fluorescent benzo[b]naphthyridine derivative and ct-DNA as described for UV-Visible spectroscopy.

  • Fluorescence Titration:

    • Place a fixed concentration of the compound in a fluorescence cuvette.

    • Record the initial fluorescence emission spectrum at a fixed excitation wavelength.

    • Add increasing concentrations of ct-DNA and record the fluorescence spectrum after each addition.

  • Competitive Binding Assay (with Ethidium Bromide):

    • Prepare a solution of ct-DNA pre-incubated with ethidium bromide (EB).

    • Record the initial fluorescence of the DNA-EB complex.

    • Add increasing concentrations of the benzo[b]naphthyridine derivative. A decrease in the fluorescence of the DNA-EB complex suggests that the test compound is displacing EB, indicating an intercalative binding mode.

  • Data Analysis:

    • Changes in fluorescence intensity (quenching or enhancement) upon DNA binding can be used to calculate the binding constant (Kb) using the Stern-Volmer equation.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for studying the conformational changes in DNA upon ligand binding.

Protocol:

  • Preparation of Solutions:

    • Prepare solutions of the benzo[b]naphthyridine derivative and ct-DNA in a suitable buffer.

  • CD Measurements:

    • Record the CD spectrum of ct-DNA alone in the 200-400 nm range. The characteristic B-form DNA spectrum has a positive band around 275 nm and a negative band around 245 nm.

    • Record the CD spectrum of the compound alone.

    • Record the CD spectrum of the DNA-compound complex at various molar ratios.

  • Data Analysis:

    • Changes in the CD spectrum of DNA upon binding can indicate the binding mode. Intercalation often leads to an increase in the intensity of the positive band and a shift in the negative band. Groove binding typically causes less significant changes in the DNA CD spectrum but may induce a CD signal in the absorption region of the achiral ligand.[10]

Thermal Denaturation Studies (Tm)

This method measures the melting temperature (Tm) of DNA, which is the temperature at which 50% of the double-stranded DNA dissociates into single strands. Ligand binding can stabilize the DNA duplex, leading to an increase in Tm.

Protocol:

  • Preparation of Samples:

    • Prepare samples of ct-DNA alone and ct-DNA with the benzo[b]naphthyridine derivative at different concentrations in a suitable buffer.

  • Melting Curve Measurement:

    • Use a UV-Visible spectrophotometer equipped with a temperature controller.

    • Monitor the absorbance at 260 nm as the temperature is gradually increased (e.g., 1°C/minute).

  • Data Analysis:

    • Plot absorbance versus temperature to obtain the melting curve.

    • The Tm is the temperature at the midpoint of the transition.

    • The change in melting temperature (ΔTm) is calculated as Tm (DNA + compound) - Tm (DNA alone). A significant increase in Tm (typically > 5°C) is a strong indication of an intercalative binding mode.

Tm_Determination Fig. 3: Thermal Denaturation Workflow cluster_workflow Workflow start Prepare DNA and DNA-Ligand Samples heat Heat Samples & Monitor Absorbance at 260 nm start->heat plot Plot Absorbance vs. Temperature heat->plot determine_tm Determine Midpoint of Transition (Tm) plot->determine_tm calculate_delta_tm Calculate ΔTm determine_tm->calculate_delta_tm end Infer Binding Mode calculate_delta_tm->end

Caption: Workflow for determining the change in DNA melting temperature.

Conclusion and Future Directions

The evaluation of the DNA binding properties of benzo[b]naphthyridine derivatives is a critical step in the development of novel therapeutic agents. The experimental techniques outlined in this guide provide a robust framework for characterizing these interactions. The available data suggests that different isomers and derivatives of benzo[b]naphthyridine can exhibit distinct DNA binding modes, ranging from minor groove binding to intercalation.

While significant progress has been made, further quantitative studies are needed to build a comprehensive structure-activity relationship for this class of compounds. A systematic investigation of a wider range of derivatives, coupled with molecular modeling studies, will be instrumental in designing next-generation DNA-targeting drugs with improved selectivity and efficacy.

References

  • Synthesis, DNA binding, docking and photoclevage studies of novel benzo[b][2][9]naphthyridines. PubMed. Available at: [Link]

  • DNA Binding Studies of Pyridine-4-Carbohydrazide Derivatives: Molecular Docking, Chemical Synthesis and Spectroscopic Investigation. CMJ Publishers. Available at: [Link]

  • Synthesis of Novel Benzo[b][2][5]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. MDPI. Available at: [Link]

  • Naphthyridine-Benzoazaquinolone: Evaluation of a Tricyclic System for the Binding to (CAG)n Repeat DNA and RNA. PubMed. Available at: [Link]

  • Synthesis and DNA Binding Properties of Novel benzo[b]isoquino[2,3-h]-naphthyridines. PubMed. Available at: [Link]

  • Site-specific binding constants for actinomycin D on DNA determined from footprinting studies. PubMed. Available at: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Available at: [Link]

  • One-pot synthesis of dibenzo[b,h][2][5]naphthyridines from 2-acetylaminobenzaldehyde: Application to a fluorescent DNA-binding compound. ResearchGate. Available at: [Link]

  • Ethidium bromide interactions with DNA: an exploration of a classic DNA–ligand complex with unbiased molecular dynamics simulations. PubMed Central. Available at: [Link]

  • Spectroscopic Studies on the Interaction of Naphthyridines with DNA and Fluorescent Detection of DNA in Agarose Gel. PubMed. Available at: [Link]

  • Biological Activity of Naturally Derived Naphthyridines. PMC. Available at: [Link]

  • Structural Characterization, Antimicrobial Activity and BSA/DNA Binding Affinity of New Silver(I) Complexes with Thianthrene and 1,8-Naphthyridine. MDPI. Available at: [Link]

  • Drug–DNA interactions and their study by UV–Visible, fluorescence spectroscopies and cyclic voltametry. FAO AGRIS. Available at: [Link]

  • Synthesis and DNA binding properties of novel benzo[ b ]isoquino[2,3- h ]-naphthyridines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Characterization of denaturation and renaturation of DNA for DNA hybridization. ResearchGate. Available at: [Link]

  • Spectroscopic investigations on DNA binding profile of two new naphthyridine carboxamides and their application as turn-onfluorescent. IR@NIAB. Available at: [Link]

  • DNA minor-groove binder Hoechst 33258 destabilizes base-pairing adjacent to its binding site. ResearchGate. Available at: [Link]

  • Site-specific binding constants for actinomycin D on DNA determined from footprinting studies. ACS Publications. Available at: [Link]

  • Synthesis, DNA Binding, Docking and Photoclevage Studies of Novel Benzo[b][2][9]naphthyridines. Bentham Science. Available at: [Link]

  • 8BNA: BINDING OF HOECHST 33258 TO THE MINOR GROOVE OF B-DNA. RCSB PDB. Available at: [Link]

  • Recent advances in the development of 1,8-naphthalimide based DNA targeting binders, anticancer and fluorescent cellular imaging agents. Royal Society of Chemistry. Available at: [Link]

  • Circular dichroism to determine binding mode and affinity of ligand-DNA interactions. Nature Protocols. Available at: [Link]

  • DNA interaction with Actinomycin D: mechanical measurements reveal the details of the binding data. Royal Society of Chemistry. Available at: [Link]

  • Drug-DNA interactions and their study by UV-Visible, fluorescence spectroscopies and cyclic voltametry. ResearchGate. Available at: [Link]

  • Ethidium bromide. Wikipedia. Available at: [Link]

  • Binding of actinomycin D to DNA: evidence for a nonclassical high-affinity binding mode that does not require GpC sites. PNAS. Available at: [Link]

  • Binding Characteristics of Hoechst 33258 with Calf Thymus DNA, Poly[ d(AT)]. CORE. Available at: [Link]

  • One-pot solvent free synthesis and DNA binding studies of thieno[2,3-b]-1,8-naphthyridines. PubMed. Available at: [Link]

  • The Complex of Ethidium Bromide with Genomic DNA: Structure Analysis by Polarized Raman Spectroscopy. PMC. Available at: [Link]

  • Characterization of denaturation and renaturation of DNA for DNA hybridization. PubMed. Available at: [Link]

  • Benzo[b]-1,8-naphthyridine derivatives: synthesis and reversal activity on multidrug resistance. PubMed. Available at: [Link]

  • Measuring Binding Constant of Ethidium Bromide (EtBr) to DNA. UKEssays.com. Available at: [Link]

  • 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. NIH. Available at: [Link]

  • Spectroscopic Studies on the Interaction of Naphthyridines with DNA and Fluorescent Detection of DNA in Agarose Gel. IR@NIAB. Available at: [Link]

  • Binding of Hoechst 33258 and its derivatives to DNA. PubMed. Available at: [Link]

  • Denaturation, renaturation, and loss of DNA during in situ hybridization procedures. PubMed. Available at: [Link]

  • Unexpected DNA binding properties with correlated downstream biological applications in mono vs. bis-1,8-naphthalimide Ru(II)-polypyridyl conjugates. NACDDB. Available at: [Link]

  • Investigations on Anticancer Potentials by DNA Binding and Cytotoxicity Studies for Newly Synthesized and Characterized Imidazolidine and Thiazolidine-Based Isatin Derivatives. PMC. Available at: [Link]

  • The structural basis of actinomycin D–binding induces nucleotide flipping out, a sharp bend and a left-handed twist in CGG triplet repeats. PMC. Available at: [Link]

  • 61 Biomolecular studies by circular dichroism. IMR Press. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety Guide: Personal Protective Equipment for Handling 1H-pyrazolo[3,4-b]quinolin-3-amine

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling 1H-pyrazolo[3,4-b]quinolin-3-amine. As a mem...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling 1H-pyrazolo[3,4-b]quinolin-3-amine. As a member of the biologically active pyrazoloquinoline family, this compound and its derivatives are of significant interest for their potential therapeutic applications and role in materials science.[1][2] However, this biological activity necessitates a cautious and well-informed approach to handling.

The toxicological properties of 1H-pyrazolo[3,4-b]quinolin-3-amine have not been extensively documented. Therefore, this guide is grounded in the precautionary principle, deriving its recommendations from the known hazards of its core chemical structures—namely the quinoline and heterocyclic amine moieties—and authoritative safety standards.[3][4] Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Assessment: The Rationale Behind the Protocol

Understanding the potential risks is the foundation of effective safety. Lacking a specific Safety Data Sheet (SDS) for this exact molecule, we must infer its hazard profile from analogous compounds. The quinoline core, a key structural component, is classified as toxic, a skin and eye irritant, and a suspected mutagen and carcinogen.[3] Heterocyclic amines can also be harmful if swallowed, inhaled, or absorbed through the skin.[5]

Given that this compound is typically a solid powder, the primary routes of exposure are inhalation of dust and accidental skin or eye contact. The following table summarizes the potential hazards based on related chemical structures.

Hazard CategoryPotential RiskRationale & Representative Sources
Acute Toxicity (Oral, Dermal) May be harmful or toxic if swallowed or in contact with skin.[3][5]The quinoline moiety is toxic if swallowed and harmful in contact with skin.[3]
Skin Corrosion/Irritation Causes skin irritation.[3][5]A common hazard for quinoline and other heterocyclic amines.[3][5]
Serious Eye Damage/Irritation Causes serious eye irritation.[3][5]Direct contact with the powder can cause significant irritation.[3]
Respiratory Sensitization May cause respiratory irritation upon inhalation of dust.[5]Fine powders can be easily aerosolized and inhaled.[5]
Germ Cell Mutagenicity Suspected of causing genetic defects.[3]Based on the hazard profile of the quinoline substructure.[3]
Carcinogenicity May cause cancer.[3]Based on the hazard profile of the quinoline substructure.[3]
Long-Term Organ Damage Prolonged or repeated exposure may damage the liver.[4]A known risk associated with high exposure to quinoline.[4]

The Core PPE Ensemble: Your Primary Barrier of Defense

A multi-layered approach to PPE is essential. The following ensemble should be considered the minimum requirement for handling 1H-pyrazolo[3,4-b]quinolin-3-amine in any form.

Eye and Face Protection
  • Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[6][7] Safety glasses alone are insufficient as they do not protect against fine dust particles.

  • Recommended for High-Risk Operations: A face shield worn over safety goggles is required when there is a risk of splashing (e.g., during dissolution in solvents) or when handling larger quantities of powder (>1 gram).[8]

Hand Protection
  • Glove Type: Chemical-resistant gloves are mandatory. Disposable nitrile gloves provide adequate protection for incidental contact.[8]

  • Best Practice (Double Gloving): Wearing two pairs of nitrile gloves is strongly recommended. This practice minimizes the risk of exposure from undetected pinholes or when removing the outer, contaminated layer.

  • Inspection: Gloves must be inspected for any signs of degradation or perforation before each use.[7] Immediately remove and replace gloves upon any contact with the chemical. After handling, wash and dry hands thoroughly.[7]

Body Protection
  • Laboratory Coat: A flame-resistant lab coat (e.g., Nomex) is recommended.[8] It must be fully buttoned to cover all street clothing.

  • Underlying Apparel: Long pants and closed-toe, closed-heel shoes are mandatory.[8] Fabrics such as polyester or acrylic should be avoided in favor of cotton.[8]

  • Clothing Contamination: All protective clothing should be removed before leaving the laboratory. Never wear lab coats into common areas like offices or break rooms.[3]

Respiratory Protection
  • Primary Control (Engineering): All handling of solid 1H-pyrazolo[3,4-b]quinolin-3-amine that could generate dust—including weighing, transferring, and preparing solutions—must be performed inside a certified chemical fume hood.[3] This is the most critical step in preventing respiratory exposure.

  • Secondary Control (Respirator): If engineering controls are not feasible or during a large-scale cleanup, a NIOSH-approved air-purifying respirator with a particulate filter (e.g., N95 or higher) is required.[9][10] Use of a respirator requires prior medical evaluation and fit testing as per OSHA regulations.[8]

Operational Protocol: Safe Handling in Practice

This step-by-step process integrates PPE use with best laboratory practices to create a self-validating system of safety.

Step 1: Pre-Handling & Preparation

  • Review SDS: If a specific SDS is available, review it. Otherwise, review this guide and the SDS for quinoline.[3][11]

  • Designate Area: Clearly designate the work area (preferably a fume hood) for handling the compound.

  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.

  • Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.[6]

  • Assemble Materials: Gather all necessary equipment, including the chemical container, spatulas, weigh paper, and solvent.

  • Don PPE: Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, safety goggles.

Step 2: Weighing & Transfer (Inside Fume Hood)

  • Minimize Dust: Handle the container and powder carefully to minimize dust formation.[6]

  • Transfer: Use a spatula to carefully transfer the desired amount of powder onto weigh paper or into a container.

  • Close Container: Promptly and securely close the main stock container.

  • Clean Up: Use a damp cloth to gently wipe down the spatula and any surfaces within the hood that may have minor dust contamination. Dispose of the cloth as hazardous waste.

Step 3: Post-Handling & Doffing PPE

  • Decontaminate: If any visible contamination is on your outer gloves, wipe them clean before removing other PPE.

  • Doffing Sequence: Remove PPE in an order that minimizes cross-contamination:

    • Outer Gloves: Peel off the outer pair of gloves, turning them inside out. Dispose of them in the designated hazardous waste container.

    • Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front surface.

    • Lab Coat: Remove by rolling it down the arms and folding it inward.

    • Inner Gloves: Remove the final pair of gloves, turning them inside out.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.[3]

Emergency and Disposal Plan

Spill Management

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently cover the spill with an absorbent material like vermiculite, dry sand, or diatomaceous earth.[4][12]

    • Carefully sweep the absorbed material into a designated hazardous waste container.[12] Do not generate dust.

    • Wipe the area with a damp cloth and dispose of it as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert others. Secure and control entrance to the area.[4]

    • Contact your institution's Environmental Health & Safety (EHS) department immediately.

    • Only personnel trained in hazardous waste operations and emergency response (per OSHA 29 CFR 1910.120) should perform the cleanup.[4]

Waste Disposal

  • Classification: 1H-pyrazolo[3,4-b]quinolin-3-amine and all materials contaminated with it must be classified and handled as hazardous waste.[4]

  • Containers: Use clearly labeled, sealed containers for all solid and liquid waste.

  • Procedure: Do not empty into drains or dispose of with municipal waste.[6][13] All waste must be disposed of through a licensed hazardous material disposal company or your institution's EHS-managed waste program, in accordance with all local, regional, and national regulations.[7][13]

Visualization: The Safety Workflow

The following diagram illustrates the complete, safe handling workflow for 1H-pyrazolo[3,4-b]quinolin-3-amine.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling cluster_cleanup Phase 3: Cleanup & Disposal cluster_post Phase 4: Post-Handling cluster_emergency Contingency Plan prep_start Start: Review Safety Protocol check_ppe Inspect & Don Full PPE (Goggles, Lab Coat, Double Gloves) prep_start->check_ppe check_hood Verify Fume Hood Operation check_ppe->check_hood locate_safety Locate Eyewash & Shower check_hood->locate_safety handling Perform All Operations in Fume Hood (Weighing, Transfers) locate_safety->handling waste_collection Collect All Contaminated Materials (Gloves, Wipes, Glassware) handling->waste_collection spill Spill Event handling->spill waste_disposal Place in Labeled Hazardous Waste Container waste_collection->waste_disposal doff_ppe Doff PPE in Correct Sequence waste_disposal->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end_op End of Operation wash_hands->end_op spill_small Small Spill: Absorb & Clean in Hood spill->spill_small In Hood? spill_large Large Spill: Evacuate & Call EHS spill->spill_large Outside Hood? spill_small->waste_collection spill_large->end_op

Caption: Workflow for Safe Handling of 1H-pyrazolo[3,4-b]quinolin-3-amine

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: quinoline.[Link]

  • Cusabio. Material Safety Data Sheet: 3-(4-PHENOXYPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE.[Link]

  • Loba Chemie. QUINOLINE FOR SYNTHESIS.[Link]

  • Carl ROTH. Safety Data Sheet: Quinoline yellow (C.I. 47005).[Link]

  • New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet.[Link]

  • Penta chemicals. Quinoline - SAFETY DATA SHEET.[Link]

  • Danel, A., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]

  • Universitat Ramon Llull. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[Link]

  • National Center for Biotechnology Information. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.[Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.[Link]

  • Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances - Overview.[Link]

  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM.[Link]

  • DuraLabel. OSHA Rules for Hazardous Chemicals.[Link]

  • American Chemistry Council. Personal Protective Equipment.[Link]

  • ResearchGate. An Efficient Synthesis of Pyrazolo[3,4- b]quinolin-3-amine and Benzo[b][4][6]naphthyridine Derivatives.[Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[Link]

  • U.S. Environmental Protection Agency (EPA). Personal Protective Equipment.[Link]

  • Capital Resin Corporation. The OSHA Chemical Storage Requirements.[Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-pyrazolo[3,4-b]quinolin-3-amine
Reactant of Route 2
1H-pyrazolo[3,4-b]quinolin-3-amine
© Copyright 2026 BenchChem. All Rights Reserved.